Diaphen
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6699-38-3 |
|---|---|
Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate |
InChI |
InChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
ZASSLOPXOOJHFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Related CAS |
902-83-0 (mono-hydrochloride) |
Synonyms |
diamifen diaphen diaphen monohydrochloride diphenylchloroacetic acid-beta-diethylaminoethyl este |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of Diphenhydramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of diphenhydramine hydrochloride, a first-generation antihistamine. The information presented herein is intended to support research, development, and formulation activities by providing critical data on the physicochemical properties of this active pharmaceutical ingredient (API).
Solubility Profile
Diphenhydramine hydrochloride exhibits a varied solubility profile across different solvent systems, a critical consideration for formulation development, from oral solutions to parenteral preparations.
Qualitative Solubility
Diphenhydramine hydrochloride is described as a white, crystalline powder. It is freely soluble in water and alcohol.[1] It is also very soluble in methanol and freely soluble in ethanol (95%).[2]
Quantitative Solubility Data
The solubility of diphenhydramine hydrochloride has been determined in various solvents. The following tables summarize the available quantitative data.
Table 1: Solubility of Diphenhydramine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 1000 | Not Specified | [1] |
| Water | 29.18 | Not Specified | [1] |
| Ethanol | 500 | Not Specified | |
| Ethanol | ~30 | Not Specified | [3][4] |
| Methanol | Very Soluble | Not Specified | [2] |
| Chloroform | Soluble (1:2 parts) | Not Specified | [1] |
| Acetone | 20 | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | ~20 | Not Specified | [3][4] |
| Dimethylformamide (DMF) | ~10 | Not Specified | [3][4] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 | Not Specified | [3][4] |
Table 2: Molar Fraction Solubility of Diphenhydramine Hydrochloride in Pure Solvents at Various Temperatures
| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |
| 278.15 | 0.1875 | 0.0897 | 0.0076 | 0.0007 |
| 283.15 | 0.2041 | 0.0986 | 0.0084 | 0.0008 |
| 288.15 | 0.2215 | 0.1081 | 0.0093 | 0.0009 |
| 293.15 | 0.2400 | 0.1182 | 0.0102 | 0.0010 |
| 298.15 | 0.2594 | 0.1290 | 0.0112 | 0.0011 |
| 303.15 | 0.2800 | 0.1404 | 0.0123 | 0.0012 |
| 308.15 | 0.3018 | 0.1526 | 0.0134 | 0.0014 |
| 313.15 | 0.3248 | 0.1656 | 0.0146 | 0.0015 |
| 318.15 | 0.3492 | 0.1794 | 0.0159 | 0.0017 |
| 323.15 | 0.3749 | 0.1941 | 0.0173 | 0.0018 |
Stability Profile
The stability of diphenhydramine hydrochloride is influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical preparations.
Stability in Intravenous Admixtures
Studies have demonstrated the stability of diphenhydramine hydrochloride in commonly used intravenous (IV) fluids.
Table 3: Stability of Diphenhydramine Hydrochloride in IV Admixtures
| Concentration | Vehicle | Storage Temperature | Duration | Stability | Reference |
| 0.2 and 1.0 mg/mL | 0.9% Sodium Chloride | 2°C - 8°C | 14 days | Stable (≥98.6% of initial concentration) | [5][6] |
| 0.2 and 1.0 mg/mL | 5% Dextrose | 2°C - 8°C | 14 days | Stable (≥98.6% of initial concentration) | [5][6] |
| 12.5, 25, and 50 mg/50 mL | 5% Dextrose in Water (D5W) | 4°C and 22°C | 91 days | Stable (>90% of initial concentration) | [5] |
| 12.5, 25, and 50 mg/50 mL | 0.9% Sodium Chloride (NS) | 4°C and 22°C | 91 days | Stable (>90% of initial concentration) | [5] |
| 12.5, 25, and 50 mg/10 mL | 0.9% Sodium Chloride (NS) in polypropylene syringes | 4°C and 22°C | 28 days | Stable (>90% of initial concentration) | [5] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Diphenhydramine hydrochloride has been subjected to various stress conditions to elucidate its degradation pathways.
-
Acid and Alkaline Hydrolysis: Diphenhydramine hydrochloride is unstable under both acidic and alkaline conditions.[7] Moderate degradation (<20%) has been observed at extreme pH.
-
Oxidation: The compound is susceptible to oxidation.[7] Significant degradation (>80%) was observed in the presence of 3% hydrogen peroxide within 24 hours.
-
Photodegradation: Diphenhydramine hydrochloride is affected by light and should be stored in light-resistant containers.[2] However, one study found it to be stable to photodegradation under the tested conditions.[7] Further investigation under standardized photostability testing conditions is recommended.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of diphenhydramine hydrochloride.
Degradation Pathways
The primary degradation pathways for diphenhydramine hydrochloride are hydrolysis of the ether group and oxidation of the ether and aromatic groups. Photocatalytic degradation studies have identified main degradation pathways that include hydroxylation of the aromatic ring and hydroxyl radical-mediated oxidation of the alkylamine side chain.[8]
Identified degradation products from photocatalytic degradation include species with m/z values of 183, 272, and 167.[8] A known process-related impurity and potential degradant is Diphenhydramine N-oxide.
Experimental Protocols
Standardized protocols are critical for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of diphenhydramine hydrochloride is added to a known volume of the solvent in a sealed container (e.g., a flask or vial).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of diphenhydramine hydrochloride in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the active drug concentration in the presence of its degradation products.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 15mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in varying ratios. The pH is often adjusted (e.g., to 3.3 with triethylamine).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).[6][9]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).[6]
Protocol for a Stability Study:
-
Sample Preparation: Prepare solutions of diphenhydramine hydrochloride in the desired vehicle at the specified concentrations.
-
Storage: Store the samples under the defined stability conditions (e.g., refrigerated, room temperature, accelerated conditions) in the appropriate container closure system.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of diphenhydramine hydrochloride.
-
Evaluation: Assess the percentage of the initial concentration remaining at each time point. A significant loss is often defined as a 5% decrease in assay from its initial value. Physical changes such as color, clarity, and pH should also be monitored.
Conclusion
This technical guide consolidates key data on the solubility and stability of diphenhydramine hydrochloride. The provided tables and experimental outlines serve as a valuable resource for scientists and researchers engaged in the development of drug products containing this active pharmaceutical ingredient. Careful consideration of the solubility and stability characteristics is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical preparation.
References
- 1. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. youtube.com [youtube.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenhydramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of diphenhydramine, a first-generation histamine H1 receptor antagonist. The information is curated for an audience in research, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways of its mechanism of action.
Pharmacokinetics
Diphenhydramine is well-absorbed after oral administration, though it undergoes significant first-pass metabolism.[1] It is widely distributed throughout the body, including the central nervous system.[2]
Table 1: Quantitative Pharmacokinetic Parameters of Diphenhydramine
| Parameter | Value | Species/Conditions |
| Bioavailability | 40-60%[3] | Human, oral |
| 72% (±8%)[4] | Human, oral | |
| 61%[5] | Human, oral | |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[3][5] | Human, oral |
| ~1.5 hours[4] | Human, oral | |
| Peak Plasma Concentration (Cmax) | 83 ng/mL (50 mg dose)[5] | Human, oral |
| 112 ng/mL (100 mg dose)[5] | Human, oral | |
| 47-153 ng/mL (50 mg dose)[2] | Human, oral | |
| Volume of Distribution (Vd) | 3.3-6.8 L/kg[6] | Human, 50 mg oral dose |
| 17 L/kg[4] | Human | |
| 14.0 L/kg (38%) | Adults[2] | |
| 16.0 L/kg (32%) | Adolescents[2] | |
| 19.5 L/kg (28%) | Children[2] | |
| Plasma Protein Binding | 98-99%[3] | Human |
| ~98%[4] | Human | |
| 78%[5] | Human | |
| 80-85%[6] | Human | |
| Metabolism | Liver (CYP2D6, CYP1A2, CYP2C9, CYP2C19)[3][6] | Human |
| Primary Metabolites | N-desmethyldiphenhydramine, N,N-didesmethyldiphenhydramine, diphenylmethoxyacetic acid[5][6] | Human |
| Elimination Half-Life (t1/2) | 2.4-9.3 hours[3][6] | Healthy Adults |
| 9.2 hours | Young Adults[3] | |
| 13.5 hours | Elderly[3] | |
| 5.4 hours | Children[3] | |
| 8.5 (±3.2) hours[5] | Human | |
| Clearance | 600-1300 mL/min[6] | Human, 50 mg oral dose |
| 1041 mL/min (25 mg dose)[2] | Adults | |
| 1029 mL/min (50 mg dose)[2] | Adults | |
| 691 mL/min (32%) | Children (2-11 years)[2] | |
| 1251 mL/min (43%) | Adolescents (12-17 years)[2] | |
| Excretion | 94% Urine, 6% Feces[3] | Human |
| ~1.9% unchanged in urine[5] | Human |
Pharmacodynamics
Diphenhydramine's primary mechanism of action is as an inverse agonist at histamine H1 receptors.[3] It also exhibits significant antagonist activity at muscarinic acetylcholine receptors, which contributes to its side-effect profile.[3] Additionally, it functions as an intracellular sodium channel blocker.[3]
Table 2: Quantitative Pharmacodynamic Parameters of Diphenhydramine
| Target | Parameter | Value (nM) | Species/Conditions |
| Histamine H1 Receptor | Ki | 16[3] | Human |
| Muscarinic M1 Receptor | Ki | 80-100[3] | Human |
| Muscarinic M2 Receptor | Ki | 120-490[3] | Human |
| Muscarinic M3 Receptor | Ki | 84-229[3] | Human |
| Muscarinic M4 Receptor | Ki | 53-112[3] | Human |
| Muscarinic M5 Receptor | Ki | 30-260[3] | Human |
| Voltage-gated Sodium Channels | Ki | 48,000-86,000[3] | Rat |
| hERG Potassium Channel | IC50 | 27,100[3] | Human |
| Serotonin Transporter (SERT) | Ki | 120[3] | Human |
Experimental Protocols
Quantification of Diphenhydramine in Human Plasma via LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of diphenhydramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 300 µL of methanol containing the internal standard (e.g., orphenadrine or triazolam).[7]
-
Vortex the mixture for 5 minutes at 2,000 rpm to precipitate plasma proteins.[7]
-
Centrifuge the samples at approximately 14,500 x g for 4 minutes.[7]
-
Transfer 300 µL of the supernatant to a new tube and dilute with 1.0 mL of SPE buffer.[7]
b. Liquid Chromatography
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm) or equivalent.[6]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[6]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 1.0 mL.[7]
c. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
d. Calibration and Quantification
-
Prepare a 6-point calibration curve by spiking analyte-free human plasma with known concentrations of diphenhydramine (e.g., 0.25, 0.5, 0.75, 1.0, 2.5, and 5.0 mg/L).[7]
-
Process calibration standards and quality control samples alongside the unknown samples.
-
Quantify diphenhydramine concentrations in the unknown samples by interpolating from the linear regression of the calibration curve.
In Vitro Metabolism of Diphenhydramine using Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability and identify the cytochrome P450 (CYP) isozymes involved in diphenhydramine metabolism.
a. Incubation
-
Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), diphenhydramine (1 µM), and phosphate buffer (100 mM, pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
b. Sample Analysis
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Analyze the supernatant for the disappearance of diphenhydramine and the formation of its metabolites using a validated LC-MS/MS method.
c. CYP Isozyme Phenotyping
-
Perform a series of incubations as described above in the presence of specific chemical inhibitors for major CYP isozymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4, etc.).
-
Alternatively, use recombinant human CYP isozymes to determine the activity of individual enzymes in metabolizing diphenhydramine.[8]
-
Compare the rate of metabolism in the presence and absence of inhibitors, or with different recombinant enzymes, to identify the key CYP isozymes responsible for diphenhydramine metabolism.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of diphenhydramine for the histamine H1 receptor.
a. Membrane Preparation
-
Homogenize tissue expressing H1 receptors (e.g., guinea pig cerebellum or cells transfected with the human H1 receptor) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
b. Binding Assay
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine), and varying concentrations of unlabeled diphenhydramine.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled H1 antagonist (e.g., 1 µM mepyramine).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
c. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.
-
Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for diphenhydramine using the Cheng-Prusoff equation.
Signaling Pathways
Histamine H1 Receptor Inverse Agonism
Diphenhydramine acts as an inverse agonist at the H1 receptor, which is constitutively active. This means it reduces the basal level of receptor signaling. The H1 receptor is a Gq/11-coupled receptor.
Muscarinic Acetylcholine Receptor Antagonism
Diphenhydramine is a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). The odd-numbered receptors (M1, M3, M5) are coupled to Gq/11 proteins, while the even-numbered receptors (M2, M4) are coupled to Gi/o proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Determination of diphenhydramine hydrochloride in rabbit plasma by LC-MS/MS and its application to a pharmacokinetic study [sedici.unlp.edu.ar]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 8. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the CNS Effects and Blood-Brain Barrier Penetration of Diphenhydramine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Diphenhydramine, a first-generation ethanolamine-based antihistamine, is widely utilized for its therapeutic efficacy in managing allergic conditions and as a common component in over-the-counter sleep aids. Its pronounced central nervous system (CNS) effects are a direct consequence of its ability to readily cross the blood-brain barrier (BBB). This technical guide provides a comprehensive examination of the molecular mechanisms underlying diphenhydramine's CNS activity, its pharmacokinetic properties with a focus on brain penetration, and detailed methodologies of key experimental techniques used for its characterization. Quantitative data on receptor binding affinities and BBB transport kinetics are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the complex interactions of diphenhydramine within the CNS.
Introduction
Diphenhydramine primarily functions as an inverse agonist of the histamine H1 receptor.[1] Unlike second-generation antihistamines, its lipophilic nature and low molecular weight allow for significant penetration into the CNS, leading to a range of effects including sedation, drowsiness, and cognitive impairment.[1][2] Beyond its antihistaminergic activity, diphenhydramine also exhibits notable anticholinergic properties through its antagonism of muscarinic acetylcholine receptors, contributing to both its therapeutic profile and its adverse side effect profile.[1][2] Understanding the intricate details of its CNS pharmacology and BBB transport is crucial for the development of new therapeutics with improved safety and efficacy.
Central Nervous System Effects
The CNS effects of diphenhydramine are a composite of its interactions with multiple neurotransmitter systems.
Histaminergic System
As an inverse agonist of H1 receptors, diphenhydramine reduces the constitutive activity of these receptors in the brain. Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus are integral to maintaining arousal and wakefulness. By antagonizing these receptors, diphenhydramine suppresses this arousal-promoting pathway, resulting in sedation.[1]
Cholinergic System
Diphenhydramine is a competitive antagonist of muscarinic acetylcholine receptors.[1] This anticholinergic action contributes to its use in managing Parkinsonian tremors and motion sickness.[1][2] However, this same mechanism is responsible for many of its undesirable side effects, such as dry mouth, blurred vision, urinary retention, and, within the CNS, confusion and memory impairment.[3] Long-term use of drugs with strong anticholinergic properties has been associated with an increased risk of dementia.[4]
Other Neurotransmitter Systems
Diphenhydramine has also been reported to inhibit the reuptake of serotonin, although the clinical significance of this effect at therapeutic doses is not well-established.[1] At supratherapeutic concentrations, it can also block sodium channels, which is the basis for its local anesthetic properties.
Blood-Brain Barrier Penetration
The ability of diphenhydramine to exert its central effects is predicated on its efficient transport across the BBB.
Physicochemical Properties and Passive Diffusion
Diphenhydramine is a small molecule (molar mass: 255.36 g/mol ) with a logP value indicating its lipophilicity, which facilitates its passive diffusion across the lipid-rich membranes of the BBB endothelial cells.
Carrier-Mediated Transport
In addition to passive diffusion, evidence suggests that diphenhydramine is a substrate for active influx transporters at the BBB. Specifically, it is transported by a proton-coupled organic cation (H+/OC) antiporter.[5][6] This carrier-mediated transport contributes to the higher unbound concentrations of diphenhydramine observed in the brain compared to plasma.[7]
Quantitative Data
The following tables provide a summary of the key quantitative parameters for diphenhydramine.
Table 1: Pharmacokinetic Properties of Diphenhydramine
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 40–60% | [1][2] |
| Peak Plasma Concentration (Tmax) | 2–3 hours | [1][2] |
| Protein Binding | 98–99% | [1] |
| Volume of Distribution | 3.3 - 6.8 L/kg | [2] |
| Elimination Half-life (Young Adults) | 9.2 hours | [1] |
| Elimination Half-life (Elderly) | 13.5 hours | [1] |
Table 2: Receptor Binding Affinities (Ki) of Diphenhydramine
| Receptor | Ki (nM) | Reference(s) |
| Histamine H1 (Central) | 20 | [8] |
| Muscarinic M1 | 210 | Not explicitly found in search results |
| Muscarinic M2 | 130 | Not explicitly found in search results |
| Muscarinic M3 | 647 | [8] |
| Muscarinic M4 | 52 | [8] |
| Muscarinic M5 | 220 | Not explicitly found in search results |
Table 3: Blood-Brain Barrier Penetration Kinetics
| Parameter | Value | Species | Reference(s) |
| Brain-to-Plasma Ratio (Kp,uu,brain) | ~2.5 | Pig | [9] |
| Influx Rate Constant (Kin) | 1.8 ± 0.1 mL/min/g | Rat | Not explicitly found in search results |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible study of diphenhydramine's properties.
In Situ Brain Perfusion
Objective: To measure the unidirectional influx of a compound across the BBB in an intact animal model.
Protocol:
-
Animal Preparation: Anesthetize a rat and perform a tracheotomy to ensure a clear airway. Expose the common carotid artery and its branches through a midline cervical incision.
-
Catheterization: Ligate the external carotid artery and place a catheter into the common carotid artery, directed towards the brain.
-
Perfusion: Initiate perfusion with a physiological buffer (e.g., Krebs-Henseleit buffer) containing a known concentration of radiolabeled diphenhydramine (e.g., [14C]diphenhydramine) and a vascular volume marker (e.g., [3H]inulin) at a constant flow rate.
-
Termination: After a brief perfusion period (e.g., 5-60 seconds), terminate the perfusion by decapitating the animal.
-
Sample Collection and Analysis: Rapidly dissect the brain, weigh it, and solubilize the tissue. Measure the radioactivity of both the brain tissue and an aliquot of the perfusate using liquid scintillation counting.
-
Calculation: The brain uptake clearance (Kin) is calculated from the amount of substance taken up into the brain, corrected for the vascular space marker, and divided by the integral of the perfusate concentration over time.[10][11]
Positron Emission Tomography (PET) Imaging
Objective: To non-invasively quantify the brain uptake and receptor occupancy of diphenhydramine in vivo.
Protocol:
-
Radiotracer Synthesis: Synthesize [11C]diphenhydramine by reacting the desmethyl precursor with [11C]methyl triflate.
-
Animal Preparation: Anesthetize the subject (e.g., a rat) and place it in the PET scanner. Insert a catheter for radiotracer injection and, if required, for arterial blood sampling.
-
Image Acquisition: Inject a bolus of [11C]diphenhydramine intravenously and acquire dynamic PET scan data for 60-90 minutes.[5][12]
-
Arterial Input Function: If arterial blood sampling is performed, measure the radioactivity in the plasma over time and analyze for metabolites to determine the unmetabolized radiotracer concentration, which serves as the input function.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET data into a series of images. Co-register the PET images with an anatomical image (e.g., MRI) for anatomical localization. Use kinetic modeling (e.g., Logan graphical analysis) to calculate the volume of distribution (VT), which is related to the brain-to-plasma ratio.
-
Receptor Occupancy: To measure receptor occupancy, perform a baseline PET scan, then administer a therapeutic dose of non-radiolabeled diphenhydramine and perform a second PET scan. The reduction in VT in the second scan reflects the occupancy of H1 receptors by the drug.[12]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of diphenhydramine for specific receptors.
Protocol:
-
Membrane Preparation: Homogenize brain tissue (or cells expressing the receptor of interest) in a buffer and centrifuge to isolate the cell membranes.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of unlabeled diphenhydramine.
-
Equilibrium and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing and Counting: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the concentration of diphenhydramine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8][13][14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diphenhydramine's primary interactions with CNS receptors and resulting effects.
Caption: Mechanisms of diphenhydramine transport across the blood-brain barrier.
Caption: A simplified workflow for a PET imaging study with [11C]diphenhydramine.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scopolamine - Wikipedia [en.wikipedia.org]
- 4. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]
- 5. Diphenhydramine as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]diphenhydramine positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Unseen Target: A Technical Guide to the Anticholinergic Properties of First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
First-generation H1 antihistamines, a class of drugs developed in the mid-20th century, are well-known for their efficacy in treating allergic reactions. However, their clinical utility is often hampered by a significant side-effect profile, a direct consequence of their promiscuous binding to various neurotransmitter receptors. This in-depth technical guide delves into the core of their anticholinergic properties, providing a comprehensive overview of their interaction with muscarinic acetylcholine receptors, the downstream signaling consequences, and the experimental methodologies used to characterize these off-target effects.
Mechanism of Anticholinergic Action: Competitive Antagonism at Muscarinic Receptors
First-generation antihistamines exert their anticholinergic effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These drugs, due to their structural similarities to acetylcholine, can bind to the orthosteric site of mAChRs, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and initiating a cellular response. This blockade of cholinergic signaling is responsible for the characteristic side effects associated with these drugs, such as dry mouth, blurred vision, urinary retention, and constipation.[1][2] In the central nervous system, this anticholinergic activity can lead to drowsiness, confusion, and cognitive impairment.[2]
There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. First-generation antihistamines generally exhibit a non-selective binding profile, antagonizing multiple subtypes to varying degrees.[3] This lack of selectivity contributes to their broad range of anticholinergic side effects.
Quantitative Analysis of Muscarinic Receptor Binding
| Drug | M1 Receptor (Ki in nM) | M2 Receptor (Ki in nM) | M3 Receptor (Ki in nM) | M4 Receptor (Ki in nM) | M5 Receptor (Ki in nM) | M3 Receptor (pA2) |
| Diphenhydramine | 130 | 200 | 110 | 250 | 180 | 6.2[4] |
| Chlorpheniramine | 160 | 320 | 200 | 410 | 300 | [3] |
| Brompheniramine | - | - | - | - | - | [3] |
| Promethazine | 24 | 34 | 14 | 50 | 29 | |
| Doxylamine | - | - | - | - | - | |
| Cyproheptadine | 10.2 | 12 | 15.8 | 19.9 | 25.1 | 7.99-8.02[5] |
| Hydroxyzine | - | - | - | - | - | 4.8[4] |
Note: A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency. Ki values for Chlorpheniramine and Brompheniramine were not significantly different from each other across M1-M5 receptors in one study.[3] Data for some compounds against all receptor subtypes is limited.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of a first-generation antihistamine for a specific muscarinic receptor subtype (M1-M5).
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).
-
Radioligand specific for the muscarinic receptor (e.g., [³H]N-methylscopolamine, [³H]QNB).
-
Test compound (first-generation antihistamine).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of the test compound (first-generation antihistamine) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-labeled antagonist like atropine (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Schild Analysis
This assay measures the potency of a competitive antagonist by quantifying its ability to shift the concentration-response curve of an agonist.
Objective: To determine the pA2 value of a first-generation antihistamine at a specific muscarinic receptor subtype.
Materials:
-
Isolated tissue preparation containing the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) and aeration.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., acetylcholine, carbachol).
-
Test compound (first-generation antihistamine).
Methodology:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the first-generation antihistamine for a predetermined period.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways and Visualizations
First-generation antihistamines, by blocking muscarinic receptors, interfere with the canonical G-protein coupled receptor (GPCR) signaling pathways.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[6] Upon activation by acetylcholine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6] Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
The following diagrams, generated using the DOT language for Graphviz, illustrate these signaling pathways and a general workflow for assessing anticholinergic activity.
Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]
- 3. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Off-target Effects of Diphenhydramine in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine, a first-generation antihistamine, is widely recognized for its antagonism of the histamine H1 receptor, mediating its anti-allergic and sedative effects. However, its clinical profile is also characterized by a range of side effects attributable to its interactions with numerous other molecular targets.[1] This "off-target" activity is of significant interest to researchers and drug development professionals for understanding the complete pharmacological profile of the drug, identifying potential new therapeutic applications, and predicting adverse drug reactions. This technical guide provides a comprehensive overview of the well-documented off-target effects of diphenhydramine in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Off-Target Activities of Diphenhydramine
Diphenhydramine's off-target profile is primarily characterized by its potent antimuscarinic activity, blockade of voltage-gated ion channels, and inhibition of neurotransmitter reuptake. These interactions occur at concentrations that are often within the range of therapeutic and supratherapeutic plasma levels, underscoring their clinical relevance.
Data Presentation: Off-Target Binding Affinities and Functional Inhibition
The following tables summarize the quantitative data for diphenhydramine's interaction with its key off-target sites.
Table 1: Muscarinic Receptor Binding Affinities and Functional Antagonism
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
| M1 | Human | Radioligand Binding | Ki | 80 - 100 |
| M2 | Human | Radioligand Binding | Ki | 120 - 490 |
| M3 | Human | Radioligand Binding | Ki | 84 - 229 |
| M4 | Human | Radioligand Binding | Ki | 53 - 112 |
| M5 | Human | Radioligand Binding | Ki | 30 - 260 |
| M3 | Swine | Functional (Ion Transport) | pA2 = 6.2 | ~630 |
Table 2: Ion Channel Blockade
| Channel | Species/Cell Line | Assay Type | Parameter | Value (nM) |
| Voltage-gated Sodium Channel (VGSC) | Rat | Not Specified | Ki | 48,000 - 86,000 |
| Voltage-gated Sodium Channel (neuronal) | Not Specified | Electrophysiology | Kd (inactivated state) | ~10,000 |
| Voltage-gated Sodium Channel (Nav1.5) | Human (HEK293) | Whole-cell Patch Clamp | IC50 | 41,000 |
| hERG Potassium Channel | Human | Not Specified | IC50 | 27,100 |
| hERG Potassium Channel | Human | Not Specified | IC50 | 5,200 |
| Voltage-gated Proton Channel (Hv1) | Human (Jurkat T cells) | Electrophysiology | Not Specified | Inhibition observed |
Table 3: Neurotransmitter Transporter and Other Receptor Interactions
| Target | Species | Assay Type | Parameter | Value (nM) |
| Serotonin Transporter (SERT) | Human | Radioligand Binding | Ki | 960 - 2,400 |
| Serotonin 2A Receptor (5-HT2A) | Human | Radioligand Binding | Ki | 370 |
| Serotonin 2C Receptor (5-HT2C) | Human | Radioligand Binding | Ki | 513 |
| NMDA Receptor | Human (TsA cells) | Electrophysiology | IC50 | ~25,000 |
Signaling Pathways and Cellular Consequences
The off-target interactions of diphenhydramine trigger distinct signaling cascades, leading to various cellular outcomes.
Anticholinergic Signaling
Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[1] This blockade inhibits the downstream signaling typically initiated by acetylcholine, which involves G-protein activation, modulation of adenylyl cyclase and phospholipase C, and subsequent changes in intracellular second messengers like cAMP and IP3/DAG.
Pro-apoptotic Signaling in Cancer Cells
Recent studies have highlighted the pro-apoptotic effects of diphenhydramine in certain cancer cell lines, such as melanoma and pancreatic cancer. In melanoma cells, diphenhydramine has been shown to suppress the STAT3/MCL-1 survival signaling pathway.[2][3] It attenuates the activation of STAT3, leading to the downregulation of the anti-apoptotic protein MCL-1, thereby inducing apoptosis.[2][3] In pancreatic cancer cells, diphenhydramine has been observed to induce cell cycle arrest and apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway and by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[4]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is adapted for determining the binding affinity (Ki) of diphenhydramine for muscarinic receptors in a competitive binding format.
1. Materials:
-
Cell Membranes: Prepare membranes from cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic receptor antagonist radioligand.
-
Competitor: Diphenhydramine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus and Scintillation counter.
2. Procedure:
-
Perform serial dilutions of diphenhydramine in the assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-NMS (typically at or below its Kd).
-
Varying concentrations of diphenhydramine or buffer (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding).
-
Cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.
-
Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol provides a general framework for assessing the inhibitory effect of diphenhydramine on voltage-gated sodium or potassium channels (e.g., hERG) expressed in a suitable cell line like HEK293.
1. Materials:
-
Cells: HEK293 cells stably expressing the ion channel of interest.
-
External Solution (for Sodium Channels): e.g., (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for Sodium Channels): e.g., (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.
-
Diphenhydramine Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution.
-
Patch-clamp rig: Including microscope, micromanipulators, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
2. Procedure:
-
Culture the cells on glass coverslips to a suitable confluency.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Apply a specific voltage protocol to elicit the ionic currents of interest. For example, for hERG channels, a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current is common.
-
Once a stable baseline recording is obtained, perfuse the cell with the external solution containing a known concentration of diphenhydramine.
-
Record the currents in the presence of the drug until a steady-state block is achieved.
-
Wash out the drug with the control external solution to check for reversibility.
-
Repeat with different concentrations of diphenhydramine to construct a concentration-response curve.
3. Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of diphenhydramine.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the diphenhydramine concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Intracellular Calcium Measurement using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to diphenhydramine, which can be a consequence of its off-target effects on various receptors and channels.
1. Materials:
-
Cells: Adherent cells cultured on glass-bottom dishes or coverslips.
-
Fura-2 AM: A ratiometric calcium indicator.
-
Pluronic F-127: To aid in the dispersion of Fura-2 AM.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Diphenhydramine solution.
-
Fluorescence imaging system: A microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.
2. Procedure:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cultured cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.
-
Mount the cells on the fluorescence imaging system.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Add the diphenhydramine solution to the cells while continuously recording the fluorescence.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios using an ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) and a high calcium solution, respectively.
3. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) for each time point.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca²⁺.
Conclusion
The off-target effects of diphenhydramine are extensive and contribute significantly to its overall pharmacological and toxicological profile. Its interactions with muscarinic receptors, voltage-gated ion channels, and neurotransmitter transporters have been well-characterized in various cellular models. The data and protocols presented in this guide offer a framework for researchers to further investigate these off-target activities. A thorough understanding of these interactions is crucial for the safe use of diphenhydramine, for the development of new drugs with improved selectivity, and for exploring the potential of repurposing this well-established molecule for new therapeutic indications, such as in oncology. The provided methodologies can be adapted to study the off-target effects of other compounds, contributing to a more comprehensive understanding of drug action at the cellular level.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. farmaciajournal.com [farmaciajournal.com]
Diphenhydramine: A Technical Guide for Investigating Histamine Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of diphenhydramine as a pharmacological tool for the study of histamine signaling pathways. Diphenhydramine, a first-generation antihistamine, serves as a potent and well-characterized inverse agonist of the histamine H1 receptor. Its established mechanism of action and extensive history of use make it an invaluable agent for elucidating the physiological and pathological roles of histamine-mediated signaling. This document provides a comprehensive overview of its pharmacological properties, detailed experimental protocols for its application in vitro and in vivo, and a summary of key quantitative data to facilitate its effective use in research and drug development.
Core Concepts: Diphenhydramine's Mechanism of Action
Diphenhydramine primarily exerts its effects by binding to the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, diphenhydramine is an inverse agonist. This means that it not only prevents histamine from binding but also reduces the basal, constitutive activity of the H1 receptor.[3] The H1 receptor is predominantly coupled to the Gq/11 family of G proteins.[1][4][5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.[4][5]
Diphenhydramine's ability to cross the blood-brain barrier is a key characteristic of first-generation antihistamines and is responsible for its sedative effects.[3] This property also makes it a useful tool for studying the central nervous system effects of H1 receptor modulation.
Quantitative Data: Receptor Binding and Functional Potency
The affinity and potency of diphenhydramine at the histamine H1 receptor have been quantified in numerous studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki (nM) | Human | Central Nervous System | 171 | |
| Ki (nM) | Guinea Pig | Cerebellum | ~0.88 | [1] |
| IC50 (nM) | Human | Various | 171 | |
| pKi | Human | Jurkat T cells | 7.9 | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible application of diphenhydramine in research. The following sections provide step-by-step protocols for key in vitro and in vivo assays.
In Vitro: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of diphenhydramine for the histamine H1 receptor using the radioligand [3H]-pyrilamine.
Materials:
-
HEK293T cells expressing the human histamine H1 receptor
-
Binding Buffer: 50 mM Na2HPO4, 50 mM KH2PO4, pH 7.4
-
[3H]-pyrilamine (specific activity ~25-30 Ci/mmol)
-
Diphenhydramine hydrochloride
-
Non-specific competitor (e.g., 10 µM mianserin or unlabeled pyrilamine)
-
Polyethyleneimine (PEI)-coated GF/C filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293T cells expressing the H1 receptor in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of [3H]-pyrilamine (typically at or near its Kd)
-
Increasing concentrations of diphenhydramine (for competition curve) or a single high concentration of a non-specific competitor (for determining non-specific binding).
-
Cell membrane homogenate (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation, protected from light.
-
Filtration: Rapidly filter the contents of each well through the PEI-coated GF/C filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the diphenhydramine concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro: Calcium Imaging Functional Assay
This protocol outlines a method to measure the antagonistic effect of diphenhydramine on histamine-induced intracellular calcium release using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the histamine H1 receptor (e.g., HeLa cells, CHO-H1 cells) plated on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
Fura-2 AM
-
Pluronic F-127
-
Histamine
-
Diphenhydramine hydrochloride
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
-
Baseline Measurement: Mount the coverslip onto the imaging chamber of the microscope and perfuse with HBSS. Record the baseline fluorescence ratio (F340/F380) of individual cells.
-
Antagonist Application: Perfuse the cells with HBSS containing the desired concentration of diphenhydramine for a sufficient time to allow for receptor binding (e.g., 5-10 minutes).
-
Agonist Stimulation: While continuing to perfuse with the diphenhydramine solution, stimulate the cells with a known concentration of histamine (typically in the EC50 to EC80 range).
-
Data Acquisition: Record the changes in the F340/F380 ratio over time.
-
Data Analysis: Calculate the change in the fluorescence ratio in response to histamine in the presence and absence of diphenhydramine. This can be used to generate a concentration-response curve for diphenhydramine's antagonism and calculate its IC50.
In Vivo: Histamine-Induced Paw Edema Model
This protocol describes a common in vivo model to assess the anti-inflammatory effects of diphenhydramine by measuring its ability to inhibit histamine-induced paw edema in mice.
Materials:
-
Male or female mice (e.g., Swiss albino or BALB/c)
-
Histamine solution (in saline)
-
Diphenhydramine hydrochloride solution (in saline or other suitable vehicle)
-
Plethysmometer or digital calipers
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer diphenhydramine (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge (e.g., 30-60 minutes).
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.
-
Induction of Edema: Inject a small volume (e.g., 20-50 µL) of histamine solution into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement over Time: Measure the paw volume at various time points after the histamine injection (e.g., 15, 30, 60, 120 minutes).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the diphenhydramine-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of edema for each dose of diphenhydramine.
Visualizing Histamine H1 Receptor Signaling and Experimental Workflows
To aid in the conceptual understanding of the molecular pathways and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Radioligand binding assay workflow.
Calcium Imaging Assay Workflow
Caption: Calcium imaging functional assay workflow.
Conclusion
Diphenhydramine remains a cornerstone tool for the investigation of histamine H1 receptor-mediated signaling. Its well-defined pharmacology, coupled with the robust and reproducible experimental methodologies detailed in this guide, provides researchers with a powerful approach to explore the multifaceted roles of histamine in health and disease. The quantitative data and visual aids presented herein are intended to facilitate the design and execution of rigorous scientific inquiry in the field of histamine research and GPCR drug discovery.
References
- 1. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PathWhiz [pathbank.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Cellular Effects of Diphenhydramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine (DPH), a first-generation H1 histamine receptor antagonist, is a widely utilized over-the-counter medication for the symptomatic relief of allergies, insomnia, and the common cold.[1][2] Its therapeutic effects are primarily attributed to its competitive antagonism of histamine H1 receptors.[1][3] However, a growing body of in vitro research has unveiled a more complex pharmacological profile, revealing that Diphenhydramine exerts a multitude of effects on various cellular processes beyond its antihistaminic activity. These include the induction of apoptosis in cancer cells, modulation of ion channels, and anticholinergic activities.[2][4] This technical guide provides a comprehensive overview of the in vitro cellular effects of Diphenhydramine, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Core Cellular Effects of Diphenhydramine
Antihistaminic and Anticholinergic Effects
Diphenhydramine's principal mechanism of action is its function as an inverse agonist at histamine H1 receptors. By competitively binding to these receptors on various cell types including smooth muscle cells and vascular endothelium, it prevents histamine from eliciting its pro-inflammatory and allergic responses, such as vasodilation and increased vascular permeability.[5][6]
Furthermore, Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects like dry mouth and sedation.[2][3] This action results from its ability to block the effects of acetylcholine in the central nervous system and on peripheral organs.[5]
Induction of Apoptosis in Cancer Cells
Numerous in vitro studies have demonstrated Diphenhydramine's potent pro-apoptotic activity in various cancer cell lines. This effect appears to be selective for malignant cells, often sparing their normal counterparts.[7]
-
Leukemia: Diphenhydramine induces dose- and time-dependent apoptosis in human T-cell acute lymphoblastic leukemia cell lines (CCRF-CEM and Jurkat).[8]
-
Melanoma: It selectively induces apoptosis-dependent cytotoxicity in melanoma cell lines (A2058, A375.S2, MDA-MB-435S, and B16-F10) with limited toxicity to normal human melanocytes.[7][9] The mechanism involves the suppression of the STAT3/MCL-1 survival signaling pathway.[7][10]
-
Pancreatic Cancer: In PANC-1 pancreatic cancer cells, Diphenhydramine inhibits proliferation and induces apoptosis by causing a decline in Bcl-2, an enhancement of Bax expression, and inhibition of the PI3K/Akt/mTOR signaling cascade.[11]
Modulation of Ion Channels
Diphenhydramine has been shown to interact with several types of ion channels, which may contribute to both its therapeutic effects and its toxicity profile at high doses.
-
Voltage-Gated Proton Channels (Hv1): In Jurkat T cells, Diphenhydramine inhibits Hv1-mediated currents, leading to a drop in intracellular pH and subsequent apoptosis. This suggests a novel target for its pro-apoptotic action.[4]
-
Sodium and Potassium Channels: In the context of toxicity, high doses of Diphenhydramine can block cardiac sodium and potassium channels.[12] This can lead to a widening of the QRS complex and prolongation of the QT interval on an electrocardiogram, increasing the risk of potentially fatal arrhythmias.[12][13]
Sensitization of Cancer Cells to Chemotherapy
Recent studies have shown that Diphenhydramine can enhance the efficacy of platinum-based chemotherapy drugs like cisplatin. It appears to sensitize cancer cells, particularly ovarian cancer cells, by increasing intracellular drug uptake and subsequent DNA platination and apoptosis.[14][15] This effect is potentially mediated by the inhibition of cisplatin efflux pumps such as MRP2, MRP3, and MRP5.[14]
Data Presentation
Table 1: Cytotoxicity of Diphenhydramine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 / Effect | Reference |
| A2058 | Human Melanoma | MTS | 48 | ~50 µg/mL | [7][9] |
| A375.S2 | Human Melanoma | MTS | 48 | ~60 µg/mL | [7][9] |
| MDA-MB-435S | Human Melanoma | MTS | 48 | ~70 µg/mL | [7][9] |
| B16-F10 | Murine Melanoma | MTS | 48 | ~40 µg/mL | [7][9] |
| CCRF-CEM | T-cell Leukemia | Not Specified | Not Specified | Apoptosis induced | [8] |
| Jurkat | T-cell Leukemia | Not Specified | Not Specified | Apoptosis induced | [8] |
| PANC-1 | Pancreatic Cancer | MTT | Not Specified | Dose-dependent reduction in viability | [11] |
Table 2: Effects of Diphenhydramine on Apoptosis-Related Proteins and Pathways
| Cell Line | Pathway/Protein Affected | Effect of DPH | Reference |
| Melanoma (A2058, A375.S2) | STAT3 Phosphorylation (Tyr705) | Attenuated | [10] |
| Melanoma (A2058, A375.S2) | MCL-1 | Downregulated | [10] |
| Melanoma (A2058, A375.S2) | Caspase-3, -8, -9, PARP | Cleavage/Activation | [9] |
| Pancreatic (PANC-1) | PI3K/Akt/mTOR | Inhibition | [11] |
| Pancreatic (PANC-1) | Bcl-2 | Decreased Expression | [11] |
| Pancreatic (PANC-1) | Bax | Increased Expression | [11] |
| T-cell Leukemia (CCRF-CEM) | Cytochrome c | Release to cytosol | [8] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the effect of Diphenhydramine on the viability of cancer cells and normal cells.
-
Procedure:
-
Seed cells (e.g., melanoma cell lines and normal human melanocytes) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Diphenhydramine (e.g., 0-100 µg/ml) for a specified duration (e.g., 48 hours).
-
Following treatment, add a solution containing the MTS tetrazolium compound to each well.
-
Incubate the plates for a period (e.g., 1-4 hours) to allow viable cells to convert MTS into a formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after Diphenhydramine treatment.
-
Procedure:
-
Culture cells (e.g., A2058 and A375.S2 melanoma cells) and treat them with specified concentrations of Diphenhydramine.
-
Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Protein Expression
-
Objective: To detect changes in the expression or activation state of specific proteins involved in signaling pathways affected by Diphenhydramine.
-
Procedure:
-
Treat cells with Diphenhydramine for the desired time and at the specified concentrations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspases, PARP, p-STAT3, MCL-1, α-tubulin as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Diphenhydramine's primary mechanism as a histamine H1 receptor antagonist.
Caption: Experimental workflow for assessing Diphenhydramine-induced apoptosis.
Caption: DPH-induced apoptosis in melanoma via STAT3/MCL-1 signaling.
Conclusion
The in vitro cellular effects of Diphenhydramine extend far beyond its well-established role as an H1 receptor antagonist. Research has highlighted its potential as a pro-apoptotic agent in various cancers, a modulator of critical ion channels, and a chemosensitizer. The detailed data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore these non-canonical functions further. Future investigations should focus on elucidating the precise molecular interactions underlying these effects and evaluating their therapeutic potential in preclinical models. A deeper understanding of Diphenhydramine's diverse cellular activities could pave the way for repurposing this long-standing drug for new and innovative therapeutic applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Diphenhydramine inhibits voltage-gated proton channels (Hv1) and induces acidification in leukemic Jurkat T cells- New insights into the pro-apoptotic effects of antihistaminic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Apoptosis of human T-cell acute lymphoblastic leukemia cells by diphenhydramine, an H1 histamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diphenhydramine induces melanoma cell apoptosis by suppressing STAT3/MCL-1 survival signaling and retards B16-F10 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Diphenhydramine Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 13. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Diphenhydramine increases the therapeutic window for platinum drugs by simultaneously sensitizing tumor cells and protecting normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
The Discovery and Development of Diphenhydramine: A Technical Chronicle
Abstract: This technical guide provides an in-depth review of the historical development and discovery of Diphenhydramine (Benadryl®), the first commercially successful H1-antihistamine. It details the serendipitous nature of its discovery, the key researchers involved, and the scientific context of its emergence. The guide outlines the original chemical synthesis, its pharmacological profile, and its mechanism of action as an H1 receptor inverse agonist. Key preclinical and early clinical findings are presented, supported by quantitative data where available. This document is intended for researchers, scientists, and drug development professionals interested in the history of pharmacology and the evolution of antihistamine therapeutics.
Introduction
Diphenhydramine, known chemically as 2-(diphenylmethoxy)-N,N-dimethylethanamine, represents a landmark achievement in pharmacotherapy. As the first potent, well-tolerated antihistamine to gain widespread clinical use, its discovery in the 1940s ushered in a new era for the symptomatic treatment of allergic diseases. Its development was not a targeted effort to combat histamine, but rather a fortuitous outcome of research in a different therapeutic area. This guide chronicles the key milestones, experimental foundations, and scientific insights that propelled Diphenhydramine from a laboratory curiosity to a cornerstone of allergy treatment.
Historical Development and Discovery
The discovery of Diphenhydramine is a classic example of serendipity in drug development. The journey began at the University of Cincinnati in the early 1940s, within a research program focused on developing synthetic antispasmodics and muscle relaxants.[1][2][3]
-
Key Researchers: The effort was led by Professor George Rieveschl, a chemical engineering professor at the university.[2][3][4][5][6] In 1943, a graduate student in his laboratory, Fred Huber, synthesized a series of amino-alkyl ether compounds.[1][2][3] One of these compounds was β-dimethylaminoethyl benzhydryl ether hydrochloride.[1]
-
The Serendipitous Finding: While the primary goal was to find agents that could relax smooth muscle, Rieveschl's team, in collaboration with the pharmaceutical company Parke-Davis and Co., conducted a broad pharmacological screening of the newly synthesized compounds.[2][3] During this screening, β-dimethylaminoethyl benzhydryl ether hydrochloride was found to possess exceptionally potent properties in counteracting the effects of histamine.[6] This antihistaminic activity was far more significant than its intended antispasmodic effects.
-
Commercialization and Approval: Recognizing the immense therapeutic potential, Parke-Davis licensed the patent from Rieveschl and began extensive preclinical and clinical development.[2][3] The compound was named Diphenhydramine and given the trade name Benadryl. In 1946, it became the first prescription antihistamine to be approved by the U.S. Food and Drug Administration (FDA), marking a pivotal moment in medical history.[1][2]
Chemical Synthesis
The original synthesis of Diphenhydramine is a two-step process starting from diphenylmethane. This method remains a classic example of ether synthesis.
Experimental Protocol: Synthesis of Diphenhydramine
-
Step 1: Bromination of Diphenylmethane.
-
Reactants: Diphenylmethane and Bromine (Br₂).
-
Conditions: The reaction is initiated by exposure to sunlight or ultraviolet (UV) light. This is a free-radical halogenation reaction.
-
Procedure: Diphenylmethane is reacted with elemental bromine under photochemical conditions. A hydrogen atom on the methylene bridge is substituted with a bromine atom.
-
Product: Diphenylbromomethane (also known as benzhydryl bromide).
-
-
Step 2: Etherification.
-
Reactants: Diphenylbromomethane, 2-(Dimethylamino)ethanol, and a base (e.g., anhydrous Potassium Carbonate, K₂CO₃).
-
Conditions: The reaction is typically carried out by heating the reactants.
-
Procedure: Diphenylbromomethane is reacted with 2-(Dimethylamino)ethanol in the presence of a weak base. The base deprotonates the hydroxyl group of the amino alcohol, forming an alkoxide. This nucleophile then displaces the bromide ion from diphenylbromomethane in a Williamson ether synthesis.
-
Product: Diphenhydramine free base. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
-
Pharmacological Profile
Diphenhydramine is a first-generation antihistamine with a complex pharmacological profile, acting on several receptor systems. This lack of specificity is responsible for both its therapeutic effects and its side-effect profile.
Mechanism of Action
Diphenhydramine's primary mechanism is the blockade of histamine H1 receptors. The H1 receptor exists in an equilibrium between an active and an inactive conformation. Histamine binding stabilizes the active state, leading to the classic allergic response. Diphenhydramine functions as an inverse agonist , binding preferentially to the inactive conformation of the H1 receptor and shifting the equilibrium away from the active state. This action prevents and reverses the effects of histamine on capillaries, reducing vasodilation and permeability.
Beyond its H1 activity, Diphenhydramine also acts as:
-
An Anticholinergic: It is a competitive antagonist at muscarinic acetylcholine receptors. This action contributes to its antiemetic and antiparkinsonian effects, as well as side effects like dry mouth and urinary retention.
-
A Sodium Channel Blocker: It blocks intracellular sodium channels, which imparts local anesthetic properties.
Pharmacokinetics
The pharmacokinetic properties of Diphenhydramine are well-characterized, defining its clinical use and limitations.
| Parameter | Value | Reference |
| Bioavailability | 40 - 72% | [1] |
| Peak Plasma Conc. (Tmax) | 1.5 - 3.0 hours | [1] |
| Protein Binding | 98 - 99% | [1] |
| Metabolism | Hepatic (CYP2D6, CYP1A2, CYP2C9, CYP2C19) | [1] |
| Elimination Half-life | 2.4 - 13.5 hours (Varies with age) | [1] |
| Children | ~5.4 hours | |
| Young Adults | ~9.2 hours | |
| Elderly | ~13.5 hours | |
| Excretion | Primarily Urine (~94%) | [1] |
Key Preclinical and Early Clinical Investigations
The antihistaminic properties of Diphenhydramine were established through a series of seminal preclinical experiments. While the full, detailed protocols from the original 1940s publications are not widely accessible, the methodologies were standard for the era and focused on demonstrating direct antagonism to histamine-induced physiological responses.
Preclinical Experimental Protocols
Key Experiment: Antagonism of Histamine on Isolated Guinea Pig Ileum
-
Objective: To demonstrate that Diphenhydramine can block the smooth muscle contraction induced by histamine in vitro.
-
Methodology:
-
A section of the ileum from a guinea pig is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
One end of the tissue is fixed, and the other is attached to an isotonic transducer connected to a chart recorder to measure muscle contractions.
-
A cumulative concentration-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the magnitude of the contraction.
-
The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of Diphenhydramine for a set time.
-
The histamine concentration-response curve is then re-established in the presence of Diphenhydramine.
-
-
Expected Outcome: Diphenhydramine is expected to cause a rightward shift in the histamine concentration-response curve, indicating competitive antagonism. Higher concentrations of histamine are required to elicit the same degree of contraction in the presence of the antagonist.
Key Experiment: Protection against Histamine-Induced Bronchospasm in Guinea Pigs
-
Objective: To demonstrate the protective effect of Diphenhydramine against lethal histamine-induced bronchoconstriction in vivo.
-
Methodology:
-
A cohort of guinea pigs is pre-treated with varying doses of Diphenhydramine, typically administered subcutaneously or intraperitoneally. A control group receives a saline vehicle.
-
After a specified time, the animals are exposed to a lethal dose of histamine, either via intravenous injection or as an aerosol.
-
The primary endpoint is the survival rate or the time to onset of severe dyspnea and convulsions.
-
-
Expected Outcome: Pre-treatment with Diphenhydramine is expected to significantly increase the survival rate or delay the onset of symptoms compared to the control group.
Early Clinical Trial Data
The first clinical reports on Diphenhydramine appeared in 1945, validating its efficacy in allergic conditions.
| Study | Condition Treated | Dosage | Key Quantitative Findings | Reference |
| McElin & Horton (1945) | Various Allergic States | 50 mg orally, 3-4 times daily | - Hay Fever: 21 of 24 patients (87.5%) reported "good to excellent" results. | [1] |
| - Vasomotor Rhinitis: 14 of 20 patients (70%) reported "good to excellent" results. | ||||
| Curtis & Owens (1945) | Acute & Chronic Urticaria | 50 - 100 mg orally, 1-5 times daily | - 11 of 18 patients (61%) experienced "prompt relief" of symptoms. | [2] |
| - The effect was noted to be palliative, with recurrence upon discontinuation. | ||||
| - Side Effects: Drowsiness and muscular aching were reported in 2 of 18 patients (11%). |
Conclusion
The discovery of Diphenhydramine was a transformative event in medicine, born from fundamental chemical research and astute pharmacological observation. Its development pathway, from an intended muscle relaxant to a blockbuster antihistamine, underscores the value of broad screening and the role of serendipity in drug discovery. While newer, second-generation antihistamines with improved selectivity and reduced side effects have largely superseded it for daily use, Diphenhydramine remains an important therapeutic agent and a foundational molecule in the history of pharmacology. Its study provides critical insights for drug development professionals into the evolution of receptor theory, drug safety, and the iterative process of improving therapeutic agents.
References
- 1. Clinical observations on the use of benadryl; a new antihistamine substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. George Rieveschl - Wikipedia [en.wikipedia.org]
- 4. eshalloffame.org [eshalloffame.org]
- 5. Reader's Digest highlights invention of Benadryl by UC's Rieveschl | University of Cincinnati [uc.edu]
- 6. George Rieveschl, 91; chemistry professor was inventor of Benadryl - Los Angeles Times [latimes.com]
Diphenhydramine's effects on neurotransmitter systems beyond histamine
An in-depth exploration of diphenhydramine's interactions with cholinergic, serotonergic, dopaminergic, and adrenergic neurotransmitter systems, as well as voltage-gated sodium channels.
This technical guide provides a comprehensive overview of the molecular pharmacology of diphenhydramine beyond its well-established antagonism of the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's broader neuropharmacological profile. This document summarizes quantitative binding and functional data, details the experimental protocols used to obtain this data, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Analysis of Diphenhydramine's Binding Affinity and Functional Activity
Diphenhydramine's clinical effects, including its sedative, anticholinergic, and local anesthetic properties, are a direct consequence of its interactions with a variety of neurotransmitter receptors and ion channels. The following tables summarize the quantitative data on diphenhydramine's binding affinity (Ki) and functional inhibition (IC50) at these non-histaminergic targets.
Table 1: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Radioligand |
| M1 | 20 | Human | [3H]pirenzepine |
| M2 | 14.79 | Human | [3H]mepyramine |
| M3 | 84 - 229 | Human | [3H]4-DAMP |
| M4 | 53 - 112 | Human | [3H]pirenzepine |
| M5 | 30 - 260 | Human | [3H]scopolamine |
Table 2: Monoamine Transporter and Receptor Interactions
| Target | Inhibition Constant (IC50/Ki) in nM | Assay Type | Species |
| Serotonin Transporter (SERT) | 3542 | Radioligand Binding ([125I] RTI-55) | Human |
| 5-HT2A Receptor | - | Radioligand Binding ([3H] Ketanserin) | Human |
| 5-HT2C Receptor | 780 | Radioligand Binding | Human |
| Dopamine Transporter (DAT) | 1100 - 2200 | Radioligand Binding | Human |
| Dopamine D2 Receptor | Weak to moderate affinity | Radioligand Binding | - |
Table 3: Adrenergic Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) in nM | Species |
| α1-Adrenergic | Weak to moderate affinity | - |
| α1B | 1300 | Human |
| α2A | 2900 | Human |
| α2B | - | - |
Table 4: Voltage-Gated Sodium Channel Inhibition
| Channel Subtype | Inhibition Constant (IC50) in µM | Experimental Condition |
| Neuronal Na+ Channels | ~10 (inactivated state) | Voltage-clamp on neuronal cells |
| Neuronal Na+ Channels | >300 (resting state) | Voltage-clamp on neuronal cells |
Experimental Protocols
The quantitative data presented above were generated using a variety of in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of diphenhydramine for muscarinic acetylcholine receptor subtypes (M1-M5).
Objective: To determine the equilibrium dissociation constant (Ki) of diphenhydramine for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable subtype-selective radioligand.
-
Unlabeled ("cold") diphenhydramine.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled atropine (e.g., 1 µM), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of diphenhydramine (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of diphenhydramine.
-
Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Figure 1: Experimental workflow for a radioligand binding assay.
Neurotransmitter Transporter Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of neurotransmitter reuptake by diphenhydramine at the serotonin transporter (SERT) and dopamine transporter (DAT).
Objective: To determine the IC50 of diphenhydramine for the inhibition of serotonin or dopamine uptake.
Materials:
-
Cell lines stably expressing the human serotonin transporter (hSERT) or human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).
-
Radiolabeled substrate: [3H]serotonin ([3H]5-HT) for SERT or [3H]dopamine ([3H]DA) for DAT.
-
Unlabeled diphenhydramine.
-
A known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, GBR12909 for DAT) to determine non-specific uptake.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 5.6 mM glucose, pH 7.4.
-
96-well cell culture plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the hSERT or hDAT expressing cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C with uptake buffer containing either:
-
Vehicle (for total uptake).
-
A high concentration of a known inhibitor (for non-specific uptake).
-
Varying concentrations of diphenhydramine.
-
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate ([3H]5-HT or [3H]DA) at a concentration near its Km for the transporter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake as a function of the log concentration of diphenhydramine.
-
Determine the IC50 value from the resulting inhibition curve using non-linear regression analysis.
-
Signaling Pathways
Diphenhydramine's interactions with various receptors trigger distinct intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways associated with the receptors affected by diphenhydramine.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins.
Figure 2: M1, M3, and M5 muscarinic receptor signaling via the Gq pathway.
Methodological & Application
Application Notes and Protocols for Diphenhydramine in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenhydramine in in vivo animal studies, with a focus on dosage, experimental protocols, and mechanisms of action. The information is intended to guide researchers in designing and executing well-controlled experiments.
Introduction
Diphenhydramine is a first-generation antihistamine with well-documented sedative and anticholinergic properties.[1][2] It primarily acts as an inverse agonist at histamine H1 receptors and a competitive antagonist at muscarinic acetylcholine receptors.[1][2][3] Due to its ability to cross the blood-brain barrier, it is a valuable tool for studying the central nervous system effects of H1 receptor blockade and for inducing sedation in animal models. It is also widely used in models of allergic inflammation.
Data Presentation: Diphenhydramine Dosage in Animal Models
The following tables summarize reported dosages of diphenhydramine in common laboratory animal models. It is crucial to note that the optimal dose can vary depending on the animal strain, sex, age, and specific experimental goals. Pilot studies are always recommended to determine the most appropriate dose for your specific research question.
Table 1: Acute Toxicity (LD50) of Diphenhydramine
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 56 |
| Mouse | Oral (PO) | 160 |
| Mouse | Subcutaneous (SC) | 50 |
| Rat | Intraperitoneal (IP) | 280 |
| Rat | Oral (PO) | 390 |
Data sourced from JoDrugs.
Table 2: Recommended Dosages for Various In Vivo Applications
| Animal Model | Application | Dosage (mg/kg) | Route of Administration | Key Observations |
| Mouse | Sedation / Hypnotic | 1, 2 | Intramuscular (IM) | Decreased open field activity and increased tonic immobility.[1] |
| Rat | Sedation | 10, 20 | Not specified | Sedative effects observed. |
| Mouse | Analgesic & Anti-inflammatory | 1, 2 | Intramuscular (IM) | Reduced pain response in the formalin test. |
| Mouse | Allergic Model (Compound 48/80-induced hyperalgesia and edema) | 20 | Intraperitoneal (IP) | Reduced thermal hyperalgesia and paw edema.[4][5] |
| Mouse | Histamine-induced Scratching | 30 | Oral (PO) | Reduction of scratching behavior. |
| Rat & Mouse | Chronic Toxicity (2-year study) | Fed in diets at various ppm | Oral (in feed) | Long-term effects on body weight and activity. |
Experimental Protocols
Sedation Assessment using the Open Field Test in Mice
This protocol outlines the use of the open field test to quantify the sedative effects of diphenhydramine.
Materials:
-
Diphenhydramine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field apparatus (e.g., a square arena with video tracking capabilities)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Diphenhydramine Preparation: Dissolve diphenhydramine hydrochloride in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Administration: Administer diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.
-
Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after injection.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using an automated video tracking system. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency (a measure of exploratory behavior)
-
Velocity
-
-
Data Analysis: Compare the behavioral parameters between the diphenhydramine-treated and vehicle-treated groups. A significant decrease in locomotor activity and rearing is indicative of a sedative effect.
Compound 48/80-Induced Paw Edema in Mice (Allergy/Inflammation Model)
This protocol describes a model of non-IgE-mediated mast cell degranulation to assess the anti-inflammatory effects of diphenhydramine.
Materials:
-
Diphenhydramine hydrochloride
-
Compound 48/80
-
Sterile saline (0.9% NaCl)
-
Plethysmometer or calipers
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.
-
Diphenhydramine Preparation: Prepare a solution of diphenhydramine in sterile saline.
-
Compound 48/80 Preparation: Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).
-
Pre-treatment: Administer diphenhydramine (e.g., 20 mg/kg, IP) or vehicle (saline) 30-60 minutes before the induction of paw edema.[4][5]
-
Induction of Paw Edema: Inject Compound 48/80 into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw as a control.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or calipers at baseline (before injection) and at various time points after injection (e.g., 30, 60, 120, and 180 minutes).
-
Data Analysis: Calculate the percentage of edema inhibition for the diphenhydramine-treated group compared to the vehicle-treated group.
Vehicle for In Vivo Administration
For in vivo studies, diphenhydramine hydrochloride can be dissolved in sterile, pyrogen-free 0.9% saline. If solubility is an issue at higher concentrations, the use of co-solvents may be considered. However, it is important to note that vehicles such as DMSO and Tween 80 can have their own biological effects.[4] Therefore, a vehicle control group is essential in any experiment. For oral administration, diphenhydramine can be dissolved in water or a suitable vehicle like a 0.5% carboxymethylcellulose (CMC) solution.
Mechanism of Action and Signaling Pathways
Diphenhydramine exerts its effects primarily through two mechanisms:
-
Histamine H1 Receptor Antagonism: As an inverse agonist of the H1 receptor, diphenhydramine blocks the effects of histamine, a key mediator of allergic and inflammatory responses. H1 receptors are Gq-coupled proteins. Their activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses.
-
Muscarinic Acetylcholine Receptor Antagonism: Diphenhydramine is a competitive antagonist of muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects (e.g., dry mouth, urinary retention) and contributes to its sedative properties.
Below are diagrams illustrating these signaling pathways.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. researchgate.net [researchgate.net]
Diphenhydramine: A Versatile Pharmacological Tool in Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine, a first-generation histamine H1 receptor antagonist, is a widely utilized compound in neuroscience research. Its ability to readily cross the blood-brain barrier and interact with multiple neurotransmitter systems makes it a valuable tool for investigating a variety of neurological processes.[1][2] Beyond its primary antihistaminic activity, diphenhydramine exhibits significant anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors.[3][4] This multifaceted pharmacological profile allows for its application in studies of sleep, cognition, anxiety, and the underlying mechanisms of neurotransmission. These notes provide an overview of diphenhydramine's applications in neuroscience, detailed experimental protocols, and a summary of its receptor binding profile.
Mechanism of Action
Diphenhydramine primarily functions as an inverse agonist at histamine H1 receptors, effectively blocking the actions of histamine in the central nervous system.[3] This action is largely responsible for its sedative effects. Additionally, diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which contributes to its anticholinergic side effects and its use in models of cognitive impairment.[3][4] Diphenhydramine has also been shown to interact with other neurotransmitter systems, including serotonin and norepinephrine transporters, further broadening its research applications.[5][6]
Data Presentation
Table 1: Pharmacokinetic Properties of Diphenhydramine
| Parameter | Value | Reference |
| Bioavailability | 40-60% | [7] |
| Protein Binding | ~98% | [3] |
| Peak Plasma Concentration | 2-3 hours | [7] |
| Elimination Half-life | 2.4-9.3 hours | [7] |
| Metabolism | Cytochrome P450 (CYP2D6, CYP1A2, CYP2C9, CYP2C19) | [7] |
Table 2: Receptor and Transporter Binding Profile of Diphenhydramine
| Target | Kᵢ (nM) | Species | Reference |
| Histamine H1 Receptor | 1.1 - 16 | Human, Guinea Pig | [8] |
| Muscarinic M1 Receptor | 100 | Human | [8] |
| Muscarinic M2 Receptor | 130 | Human | [8] |
| Muscarinic M3 Receptor | 620 | Human | [4] |
| Muscarinic M4 Receptor | 150 | Human | [8] |
| Muscarinic M5 Receptor | 230 | Human | [8] |
| Serotonin Transporter (SERT) | 113 | Rat | [7] |
| Norepinephrine Transporter (NET) | 2100 | Human | [8] |
| Dopamine Transporter (DAT) | 3730 | Rat | [7] |
Mandatory Visualizations
Caption: Diphenhydramine antagonism of the H1 receptor signaling pathway.
Caption: Diphenhydramine antagonism of muscarinic receptor signaling pathways.
Caption: Generalized workflow for in vivo behavioral experiments with diphenhydramine.
Experimental Protocols
In Vitro Assays
1. Receptor Binding Assay for Histamine H1 Receptor
-
Objective: To determine the binding affinity of diphenhydramine for the histamine H1 receptor.
-
Materials:
-
[³H]-Pyrilamine (radioligand)
-
Brain tissue homogenate (e.g., from guinea pig cerebellum)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Diphenhydramine solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Protocol:
-
Prepare brain tissue homogenates in binding buffer.
-
In a 96-well plate, add tissue homogenate, [³H]-pyrilamine (at a concentration near its Kd), and either vehicle or varying concentrations of diphenhydramine.
-
To determine non-specific binding, add a high concentration of a known H1 antagonist (e.g., unlabeled pyrilamine) to a set of wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of diphenhydramine and calculate the Ki value using the Cheng-Prusoff equation.[8]
-
2. Calcium Imaging of Histamine H1 Receptor Activation
-
Objective: To measure the effect of diphenhydramine on histamine-induced intracellular calcium mobilization.
-
Materials:
-
HeLa cells (or other cells endogenously expressing H1 receptors)
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Histamine solution
-
Diphenhydramine solution
-
Fluorescence microscope with a ratiometric imaging system
-
-
Protocol:
-
Plate HeLa cells on glass coverslips and grow to 70-80% confluency.
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip on the microscope stage and perfuse with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To determine the effect of diphenhydramine, pre-incubate the cells with the desired concentration of diphenhydramine for 10-15 minutes.
-
Stimulate the cells with histamine and record the change in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.
-
Analyze the data to determine the extent of inhibition of the histamine-induced calcium response by diphenhydramine.
-
In Vivo Assays
1. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Objective: To assess the effect of diphenhydramine on spontaneous locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares. An automated tracking system with a camera is used for data collection.[9][10]
-
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer diphenhydramine (e.g., 10-30 mg/kg, i.p.) or vehicle to the animals.
-
After a 30-minute pre-treatment period, place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following parameters using the tracking software:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
Analyze the data to assess changes in locomotor activity and anxiety-like behavior (e.g., decreased time in the center is indicative of increased anxiety).[9]
-
2. Passive Avoidance Test for Learning and Memory
-
Objective: To evaluate the effect of diphenhydramine on learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.[11][12]
-
Protocol:
-
Training Day:
-
Administer diphenhydramine (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before training.
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Testing Day (24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
An increased latency to enter the dark compartment on the testing day indicates successful memory of the aversive stimulus.
-
Analyze the data to determine if diphenhydramine impaired memory consolidation, as indicated by a shorter latency compared to the vehicle group.[13]
-
-
3. Morris Water Maze for Spatial Learning and Memory
-
Objective: To assess the impact of diphenhydramine on spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.[14][15]
-
Protocol:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer diphenhydramine (e.g., 10-20 mg/kg, i.p.) or vehicle 30 minutes before each daily session.
-
Each day consists of several trials (e.g., 4 trials).
-
For each trial, place the animal in the water at a different starting position.
-
Allow the animal to swim and find the hidden platform (up to a maximum time, e.g., 60-90 seconds).
-
If the animal fails to find the platform, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Analyze the data to determine if diphenhydramine impaired spatial learning (longer escape latencies during acquisition) and memory (less time spent in the target quadrant during the probe trial).[16]
-
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Open Field [slack.protocols.io:8443]
- 7. Transport characteristics of diphenhydramine in human intestinal epithelial Caco-2 cells: contribution of pH-dependent transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scantox.com [scantox.com]
- 12. ugobasile.com [ugobasile.com]
- 13. ppj.phypha.ir [ppj.phypha.ir]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Application of Diphenhydramine in Sleep Deprivation Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine, a first-generation antihistamine, is a potent antagonist of the histamine H1 receptor and also exhibits significant anticholinergic (muscarinic receptor antagonist) properties.[1][2] Its ability to cross the blood-brain barrier and modulate the activity of central neurotransmitter systems integral to the sleep-wake cycle has led to its widespread use as an over-the-counter sleep aid.[2][3] In the context of sleep deprivation research, diphenhydramine serves as a valuable pharmacological tool. It is primarily utilized to induce a state of drowsiness or sleep, allowing for the investigation of sleep homeostasis and the neurobiological consequences of sleep loss. Its well-characterized mechanism of action provides a basis for dissecting the roles of the histaminergic and cholinergic systems in sleep regulation and the rebound phenomena observed after periods of sleep deprivation.
This document provides detailed application notes and experimental protocols for the use of diphenhydramine in rodent models of sleep deprivation, along with visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of diphenhydramine on sleep parameters.
Table 1: Effects of Diphenhydramine on Sleep Parameters in Rats
| Dosage (mg/kg, p.o.) | Effect on Sleep Latency | Effect on Sleep Duration | Study Reference |
| 2-10 | Dose-dependent shortening | Dose-dependent prolongation | [4] |
| >10 | Significant shortening | Significant prolongation | [4] |
Table 2: Effects of Diphenhydramine on Sleep Architecture in Rodents
| Species | Dosage (mg/kg) | Administration Route | Effect on NREM Sleep | Effect on REM Sleep | Study Reference |
| Rat | 2-20 | p.o. | Increased delta power | - | [5] |
| Mouse | 10 | i.p. | Increased | - | [1] |
Note: Data on the specific effects of diphenhydramine following a defined period of sleep deprivation in rodents is limited in the publicly available literature. The tables above reflect its general hypnotic effects.
Signaling Pathways
Diphenhydramine's primary mechanism of action involves the blockade of histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system. These actions disrupt the wake-promoting signals of histamine and acetylcholine, leading to sedation.
Histaminergic Signaling Pathway in Sleep-Wake Regulation
Histamine is a key wake-promoting neurotransmitter. Neurons from the tuberomammillary nucleus (TMN) of the hypothalamus release histamine, which excites cortical and other subcortical neurons, maintaining arousal. Diphenhydramine, by acting as an inverse agonist at H1 receptors, blocks this arousal signal.
Cholinergic Signaling Pathway in Sleep-Wake Regulation
Acetylcholine also plays a crucial role in promoting wakefulness and REM sleep.[1][6] Cholinergic neurons in the basal forebrain and brainstem project throughout the cortex. Diphenhydramine's anticholinergic properties, through the blockade of muscarinic receptors (primarily M1 and M3 subtypes involved in arousal), contribute to its sedative effects.[2][7]
Experimental Protocols
The following are generalized protocols for the use of diphenhydramine in rodent sleep deprivation studies. Specific parameters should be optimized for individual experimental goals.
Protocol 1: Induction of Sleep Following Sleep Deprivation in Rats
Objective: To assess the hypnotic effect of diphenhydramine following a period of sleep deprivation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
EEG and EMG recording equipment
-
Sleep deprivation apparatus (e.g., gentle handling materials, automated rotating bar)
-
Diphenhydramine hydrochloride solution
-
Vehicle control (e.g., saline)
-
Oral gavage needles
Procedure:
-
Surgical Implantation: Implant EEG and EMG electrodes for sleep recording under aseptic surgical conditions. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chamber and handling procedures for several days.
-
Baseline Recording: Record baseline sleep-wake activity for 24-48 hours.
-
Sleep Deprivation: Induce sleep deprivation for a defined period (e.g., 6, 12, or 24 hours) using the gentle handling method or an automated system.
-
Drug Administration: Immediately following the sleep deprivation period, administer diphenhydramine (e.g., 10 mg/kg, p.o.) or vehicle control.
-
Sleep Rebound Recording: Record sleep-wake activity for the subsequent 24-48 hours to assess the effects on sleep rebound.
-
Data Analysis: Score the sleep-wake stages (Wake, NREM, REM) and analyze parameters such as sleep latency, total sleep time, and EEG power spectra (especially delta power in NREM sleep).[5]
Protocol 2: Pharmacological Control in a Mouse Sleep Deprivation Study
Objective: To use diphenhydramine as a positive control for a novel hypnotic compound being tested for its ability to promote sleep recovery after sleep deprivation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
EEG and EMG recording equipment
-
Sleep deprivation apparatus
-
Diphenhydramine hydrochloride solution
-
Novel hypnotic compound solution
-
Vehicle control
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Surgical Implantation and Habituation: As described in Protocol 1.
-
Baseline Recording: Record baseline sleep for 24 hours.
-
Sleep Deprivation: Sleep deprive the mice for 6 hours at the beginning of the light period.
-
Drug Administration: Immediately after sleep deprivation, administer one of the following via i.p. injection:
-
Vehicle
-
Diphenhydramine (e.g., 10 mg/kg)
-
Novel hypnotic compound (at various doses)
-
-
Recovery Sleep Recording: Record sleep for the remainder of the light period and the following dark period.
-
Data Analysis: Compare the effects of the novel compound to both vehicle and diphenhydramine on sleep latency, duration of NREM and REM sleep, and EEG delta power during NREM sleep.
Experimental Workflow
The following diagram illustrates a typical workflow for a sleep deprivation study involving a pharmacological intervention like diphenhydramine.
Conclusion
Diphenhydramine is a versatile tool in sleep deprivation research, primarily owing to its well-established sedative properties mediated by H1 and muscarinic receptor antagonism. The protocols and data presented here provide a framework for researchers to utilize diphenhydramine to investigate the fundamental mechanisms of sleep homeostasis and to evaluate the efficacy of novel hypnotic agents. Careful consideration of dosage, timing of administration, and appropriate control groups is essential for obtaining robust and interpretable results in such studies. Further research is warranted to delineate the precise effects of diphenhydramine on sleep architecture following different methods and durations of sleep deprivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Tolerance to daytime sedative effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Diphenhydramine for Sedative Effects in Rodents
For Research Use Only. Not for human or veterinary use.
Introduction
Diphenhydramine is a first-generation H1-antihistamine that readily crosses the blood-brain barrier.[1][2] While primarily known for its use in treating allergic reactions, its potent central nervous system (CNS) effects make it a subject of study for its sedative properties.[3] Its mechanism of action involves the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors within the CNS, leading to drowsiness and reduced activity.[4][5] These application notes provide an overview of the pharmacokinetics, recommended dosages, and detailed experimental protocols for inducing and evaluating the sedative effects of diphenhydramine in rodent models. Researchers should note that at higher doses, diphenhydramine can produce paradoxical effects, including hyperactivity and agitation.[1][6]
Mechanism of Action
Diphenhydramine's sedative effects are primarily attributed to its action as an inverse agonist at central histamine H1 receptors.[2][3] By blocking the action of histamine, a neurotransmitter involved in promoting wakefulness, diphenhydramine induces drowsiness.[1] Additionally, it is a potent antimuscarinic agent, acting as a competitive antagonist of muscarinic acetylcholine receptors.[1][5] This anticholinergic activity contributes to its sedative qualities by reducing cholinergic neurotransmission in the CNS.[4][5]
Caption: Diphenhydramine's dual antagonism of H1 and muscarinic receptors in the CNS.
Pharmacokinetic Profile in Rodents
The following table summarizes key pharmacokinetic parameters for diphenhydramine in rodents. This data is essential for designing experiments with appropriate dosing schedules and observation windows.
| Parameter | Species | Value | Notes | Citation |
| Absorption | Rat | Well absorbed orally. | Peak plasma concentration occurs approximately 2 to 3 hours after oral administration. | [1][7] |
| Distribution | Rat | Widely distributed, including high levels in the spleen, lungs, and brain. | Readily crosses the blood-brain barrier. | [2][7] |
| Metabolism | Rat | Metabolized in the liver. | Primarily metabolized by cytochrome P450 enzymes. | [1][7] |
| Excretion | Rat | Excreted as metabolites in the urine. | - | [7] |
| Oral LD₅₀ | Rat | 500 mg/kg | Indicates a wide therapeutic index, but toxicity can occur. | [3] |
Application Notes and Dosage Recommendations
Expected Effects
At appropriate doses, diphenhydramine is expected to decrease motor activity and induce a state of sedation.[6] Signs include reduced locomotion, drooping eyelids, and a relaxed posture.[6] The onset, duration, and intensity of sedation are dose-dependent.[6]
Paradoxical Reactions
Researchers must be aware of potential paradoxical reactions, especially at higher doses. In both mice and rats, doses of 30 mg/kg (IP or SC) or greater may lead to CNS stimulation, manifesting as nervousness, hyperactivity, and jumping behavior.[6]
Recommended Dosages
The following dosages are recommended starting points for inducing sedation. The optimal dose may vary based on the specific rodent strain, age, and experimental endpoint.
| Species | Route of Administration | Recommended Dose | Frequency | Citation |
| Rat | Oral (PO) / Subcutaneous (SQ) | 1 - 2 mg/kg | Every 12 hours (q12hr) | [7] |
| Rat | Subcutaneous (SQ) | 10 mg/kg | Single Dose | [7] |
| Rat | Intraperitoneal (IP) | 10 mg/kg | Single Dose (for stimulus discrimination studies) | [8] |
| Mouse | Intraperitoneal (IP) / Subcutaneous (SQ) | < 30 mg/kg | Single Dose to avoid hyperactivity. | [6] |
Experimental Protocols
All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[9][10]
Protocol: Assessment of Sedative Effect Using Open-Field Test
This protocol describes the administration of diphenhydramine and subsequent evaluation of locomotor activity as a measure of sedation.
5.1.1 Materials
-
Diphenhydramine Hydrochloride (powder form)
-
Sterile Saline (0.9% NaCl) for injection
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for SC/IP injection)
-
Animal scale
-
Open-field apparatus equipped with an automated tracking system
-
70% Ethanol for cleaning
-
Appropriate Personal Protective Equipment (PPE)
5.1.2 Animal Models
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Animals should be acclimated for a minimum of 3-7 days prior to experimentation.[9]
-
House animals under standard conditions with ad libitum access to food and water. Fasting is not typically required for this procedure.[10]
5.1.3 Preparation of Dosing Solution
-
Calculate the required amount of Diphenhydramine HCl based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Dissolve the Diphenhydramine HCl powder in sterile saline to a final concentration that allows for a standard injection volume (e.g., 1-5 mL/kg for rats, 10 mL/kg for mice). For a 10 mg/kg dose in a rat at an injection volume of 2 mL/kg, the solution concentration would be 5 mg/mL.
-
Ensure the solution is fully dissolved. Filter-sterilize if necessary.
-
Prepare a vehicle control group using only sterile saline.
5.1.4 Experimental Procedure
-
Habituation: Place each animal in the open-field arena for 10-15 minutes one day prior to the experiment to reduce novelty-induced stress on the testing day.
-
Baseline: On the day of the experiment, weigh each animal to calculate the precise injection volume.
-
Administration: Administer the prepared diphenhydramine solution or saline vehicle via the desired route (e.g., subcutaneous injection).
-
Pre-treatment Time: Return the animal to its home cage for a 30-minute pretreatment period to allow for drug absorption.[8]
-
Testing: After 30 minutes, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity using the automated tracking system for 15-30 minutes. Key parameters include total distance traveled, time spent mobile, and entries into the center zone.
-
Post-Procedure Monitoring: After the test, return animals to their home cages. Monitor them for recovery and any adverse reactions until they are fully ambulatory.[9]
-
Cleaning: Thoroughly clean the open-field apparatus with 70% ethanol between each animal to remove olfactory cues.
Caption: Workflow for assessing diphenhydramine-induced sedation in rodents.
Safety and Considerations
-
Anticholinergic Side Effects: Be aware of potential side effects such as dry mouth, urinary retention, and constipation, though these are difficult to measure directly in rodents.[1][5]
-
CNS Depression: Diphenhydramine can increase the sedative effects of other CNS depressants.[7] Use with caution if combining with other agents.
-
Monitoring: During sedation, monitor animals for respiratory rate and body temperature. A drop in respiratory rate of 50% can be normal during anesthesia/deep sedation.[9] Provide thermal support if necessary to prevent hypothermia.[9]
-
Regulatory Compliance: All animal experiments must be conducted in accordance with national and institutional guidelines for the ethical use of animals in research.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 5. anesthesiaservicesal.com [anesthesiaservicesal.com]
- 6. researchgate.net [researchgate.net]
- 7. Diphenhydramine HCL – Rat Guide [ratguide.com]
- 8. Sedation and the stimulus properties of antihistamines [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Application Notes and Protocols: Diphenhydramine as a Competitive Antagonist in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine, a first-generation antihistamine, is widely recognized for its therapeutic effects in treating allergic reactions, insomnia, and motion sickness. Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor. While clinically utilized for its systemic effects, diphenhydramine also serves as a critical tool in pharmacological research, particularly in receptor binding assays. These assays are fundamental in drug discovery and development for characterizing the affinity and selectivity of novel compounds for their intended targets.
This document provides detailed application notes and experimental protocols for utilizing diphenhydramine as a competitive antagonist in two common receptor binding assay formats: the radioligand binding assay and the fluorescence polarization assay.
Mechanism of Action: Competitive Antagonism
Diphenhydramine functions as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, histamine, but does not activate the receptor. By occupying the binding site, diphenhydramine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses. In receptor binding assays, this competitive interaction is leveraged to determine the binding affinity of diphenhydramine or to screen for other compounds that compete for the same binding site. While often referred to as a competitive antagonist, it's more accurately described as an inverse agonist, as it can reduce the basal activity of the H1 receptor in addition to blocking the effects of agonists.
Data Presentation: Binding Profile of Diphenhydramine
The binding affinity of diphenhydramine is not limited to the histamine H1 receptor. It interacts with a variety of other receptors, which contributes to its side-effect profile. The following tables summarize the quantitative data on diphenhydramine's binding affinity (Ki) and inhibitory concentration (IC50) at various receptors. The Ki value represents the dissociation constant of the inhibitor-receptor complex, with a lower Ki indicating a higher binding affinity. The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Table 1: Binding Affinity (Ki) of Diphenhydramine at Various Receptors
| Receptor Subtype | Ki (nM) | Species |
| Histamine Receptors | ||
| H1 | 9.6 - 16 | Human |
| H2 | >100,000 | Canine |
| H3 | >10,000 | Human |
| H4 | >10,000 | Human |
| Muscarinic Acetylcholine Receptors | ||
| M1 | 80 - 100 | Human |
| M2 | 120 - 490 | Human |
| M3 | 84 - 229 | Human |
| M4 | 53 - 112 | Human |
| M5 | 30 - 260 | Human |
| Adrenergic Receptors | ||
| α1 | 750 | Rat |
| α2A | 2900 | Human |
| α2B | 1600 | Human |
| α2C | 2100 | Human |
| Dopamine Receptors | ||
| D2 | 20,000 | Rat |
| Serotonin Receptors | ||
| 5-HT2A | 1,300 | Human |
Data compiled from publicly available databases and literature.
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Diphenhydramine
| Receptor/Target | IC50 (nM) | Assay Conditions |
| Histamine H1 Receptor | 1 - 84,000 | Varies by study and assay type |
| hERG Channel | 27,100 | Electrophysiology |
| Neutrophil Arachidonic Acid Release | >100,000 | Cellular assay[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Radioligand Competitive Binding Assay for the Histamine H1 Receptor
This protocol describes a competitive binding assay using [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized radioligand for the H1 receptor, and membranes from cells expressing the human H1 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from a stable cell line (e.g., CHO or HEK293) overexpressing the human histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (Specific Activity: ~20-30 Ci/mmol).
-
Unlabeled Ligand (Competitor): Diphenhydramine hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin or 1mM Diphenhydramine)[2].
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 1 mM EDTA[2].
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
96-well Filter Plates: GF/C or equivalent.
-
Cell Harvester.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell pellet expressing the human H1 receptor on ice.
-
Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes to the desired final concentration in binding buffer (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 25 µL of [³H]-Pyrilamine (at a final concentration of ~1-5 nM), and 25 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Mianserin), 25 µL of [³H]-Pyrilamine, and 25 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of diphenhydramine (typically from 10⁻¹² M to 10⁻⁵ M), 25 µL of [³H]-Pyrilamine, and 25 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle shaking to reach equilibrium[2].
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the pre-soaked (in 0.5% polyethyleneimine) 96-well filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand[2].
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of diphenhydramine.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[3].
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol provides a general framework for a competitive FP assay to determine the binding of diphenhydramine to the H1 receptor. This method requires a fluorescently labeled ligand (tracer) that binds to the H1 receptor.
Materials:
-
Receptor Preparation: Solubilized and purified histamine H1 receptor or membrane preparations with a high receptor density.
-
Fluorescent Tracer: A fluorescently labeled H1 receptor antagonist (e.g., a derivative of an antihistamine labeled with a fluorophore like fluorescein or a red-shifted dye).
-
Unlabeled Ligand (Competitor): Diphenhydramine hydrochloride.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4, containing a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.
-
384-well, low-volume, black microplates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Determination of Optimal Tracer Concentration:
-
Perform a serial dilution of the fluorescent tracer in the assay buffer.
-
Measure the fluorescence polarization of each dilution.
-
Select the lowest concentration of the tracer that gives a stable and robust fluorescence polarization signal well above the background.
-
-
Assay Setup (in a 384-well plate):
-
To each well, add a fixed concentration of the H1 receptor preparation.
-
Add the optimized concentration of the fluorescent tracer to each well.
-
Add varying concentrations of diphenhydramine (or other unlabeled competitors) to the wells. Include wells with no competitor (maximum polarization) and wells with a saturating concentration of a known high-affinity unlabeled ligand (minimum polarization).
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The fluorescence polarization values will decrease as the concentration of diphenhydramine increases, due to the displacement of the fluorescent tracer from the receptor.
-
Plot the fluorescence polarization values against the log concentration of diphenhydramine.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression program to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using a modified Cheng-Prusoff equation applicable to FP assays.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in these application notes.
Caption: Histamine H1 Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
References
Application Notes and Protocols: Intravenous Administration of Diphenhydramine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenhydramine is a first-generation antihistamine that primarily acts as an inverse agonist at the histamine H1 receptor, competitively blocking the effects of histamine.[1][2] It is widely utilized in preclinical research to investigate allergic responses, central nervous system effects such as sedation, and its anticholinergic properties.[1][2] This document provides detailed application notes and protocols for the intravenous (IV) administration of Diphenhydramine in preclinical models, with a focus on rats and mice.
Mechanism of Action
Diphenhydramine's primary mechanism of action is the blockade of histamine H1 receptors.[2][3] Additionally, it is a potent antagonist of muscarinic acetylcholine receptors, which contributes to its anticholinergic effects.[1][2] It can also block sodium channels, leading to local anesthetic properties.[1] Diphenhydramine readily crosses the blood-brain barrier, leading to central effects such as drowsiness.[2]
Data Presentation
Table 1: Intravenous Diphenhydramine Dosages in Preclinical Models
| Species | Dosage Range (mg/kg) | Application/Effect Studied | Reference(s) |
| Rat | 1 | Brain distribution studies | [4] |
| 10 | Drug discrimination and sedative properties | [5] | |
| Mouse | 1 - 2 | Analgesic and anti-inflammatory effects | |
| 2.5 - 5 | Protection against endotoxin shock | [6] | |
| Dog | 1 | Pharmacokinetic studies | [7] |
| Horse | 1 | Pharmacokinetic studies | [7] |
Table 2: Pharmacokinetic Parameters of Intravenous Diphenhydramine
| Species | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (hours) | Vd (L/kg) | CL (mL/min/kg) | Reference(s) |
| Human | 50 mg (total dose) | ~66 (oral) | 8.4 | 4.5 | 6.2 | [8] |
| Dog | 2 (IM) | - | 6.8 | 12.3 | 20.8 | [7] |
| Rat | - | - | - | - | - | Brain-to-plasma ratio of 18.4 ± 2.35 at steady-state |
Experimental Protocols
Protocol 1: Intravenous Administration of Diphenhydramine via Tail Vein in Mice and Rats
This protocol outlines the standard procedure for the intravenous injection of Diphenhydramine into the lateral tail vein of mice and rats.
Materials:
-
Diphenhydramine Hydrochloride (freely soluble in water)[9]
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Animal restrainer appropriate for the species and size
-
Heat lamp or warming pad
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)[10][11]
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Preparation of Diphenhydramine Solution:
-
Animal Preparation:
-
Acclimatize the animal to the experimental room to reduce stress.
-
To facilitate visualization of the tail veins, warm the animal's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes.[11] This induces vasodilation.
-
-
Restraint:
-
Place the mouse or rat in an appropriate restrainer, ensuring the tail is accessible.[10]
-
-
Injection Site Preparation:
-
Gently clean the tail with a 70% ethanol wipe to disinfect the injection site and improve vein visibility.[10] The two lateral tail veins are the preferred sites for injection.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle, bevel up, into the distal portion of one of the lateral tail veins at a shallow angle.[10][11]
-
Advance the needle slightly into the vein. A successful entry may be indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the Diphenhydramine solution. The maximum recommended bolus injection volume is 5 mL/kg for mice.[10] For rats, a maximum volume of 0.5 mL is generally acceptable.[11]
-
If swelling or resistance is observed, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail or in the other lateral vein. A maximum of two attempts per vein is recommended.[10]
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Protocol 2: Assessment of Sedative Effects using the Rotarod Test in Mice
This protocol describes the use of the rotarod test to evaluate the sedative and motor-impairing effects of intravenously administered Diphenhydramine.
Materials:
-
Rotarod apparatus for mice
-
Mice treated with Diphenhydramine or vehicle control via IV injection
-
Timer
Procedure:
-
Pre-Training (Habituation):
-
Prior to the drug administration, train the mice on the rotarod to establish a baseline performance.
-
Place the mice on the rod rotating at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 1-5 minutes).[10][13] Repeat this process for 2-3 trials with an inter-trial interval of at least 15 minutes.[1]
-
-
Drug Administration:
-
Administer Diphenhydramine or vehicle control intravenously as described in Protocol 1.
-
-
Testing:
-
At predetermined time points after injection (e.g., 15, 30, 60 minutes), place the mouse back on the rotarod.
-
The test can be performed using either a fixed speed or an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).[10]
-
Record the latency to fall from the rod for each mouse. A cutoff time (e.g., 300 seconds) is typically set.
-
A decrease in the latency to fall in the Diphenhydramine-treated group compared to the control group indicates sedation and motor impairment.
-
Protocol 3: Assessment of Antihistaminic Effects using Histamine-Induced Paw Edema in Mice
This protocol is used to evaluate the ability of intravenously administered Diphenhydramine to inhibit histamine-induced inflammation.
Materials:
-
Mice treated with Diphenhydramine or vehicle control via IV injection
-
Histamine solution (e.g., 100 µg in 20 µL of saline)
-
Plethysmometer or digital calipers
-
Microsyringes
Procedure:
-
Drug Administration:
-
Administer Diphenhydramine or vehicle control intravenously as described in Protocol 1. This is typically done 30-60 minutes before the histamine challenge.
-
-
Induction of Paw Edema:
-
Measure the baseline paw volume or thickness of the right hind paw of each mouse.
-
Inject histamine subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
At various time points after histamine injection (e.g., 15, 30, 60, 120 minutes), measure the paw volume or thickness again.
-
The increase in paw volume or thickness is an indicator of edema.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the Diphenhydramine-treated group compared to the vehicle control group.
-
A significant reduction in paw edema in the Diphenhydramine-treated group demonstrates its antihistaminic effect.
-
Mandatory Visualization
Caption: Experimental workflow for preclinical IV Diphenhydramine studies.
Caption: Diphenhydramine's antagonism of the Histamine H1 receptor signaling pathway.
Caption: Diphenhydramine's antagonism of the muscarinic acetylcholine receptor signaling pathway.
References
- 1. mmpc.org [mmpc.org]
- 2. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open Field [slack.protocols.io:8443]
- 4. asahq.org [asahq.org]
- 5. Rhesus macaques model human Mayaro virus disease and transmit to Aedes aegypti mosquitoes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. biomed-easy.com [biomed-easy.com]
- 11. Effects of Diphenhydramine on Lambda-Cyhalothrin-Induced Toxicity in Mice [ejvs.journals.ekb.eg]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Diphenhydramine in Animal Models of Motion Sickness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motion sickness, characterized by symptoms such as nausea, vomiting, and dizziness, is a common response to real or perceived motion. Animal models are indispensable tools for investigating the pathophysiology of motion sickness and for the preclinical evaluation of anti-motion sickness therapies. Diphenhydramine, a first-generation antihistamine with anticholinergic properties, is widely used to prevent and treat motion sickness in humans. Its efficacy is attributed to its ability to block histamine H1 receptors and muscarinic acetylcholine receptors in the vestibular system and the brainstem, key areas involved in the motion sickness pathway.[1][2]
These application notes provide a comprehensive overview of the use of diphenhydramine in established animal models of motion sickness. Detailed protocols for inducing motion sickness and assessing the efficacy of diphenhydramine are provided, along with a summary of key quantitative data from relevant studies. Visualizations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of the experimental design and the mechanism of action of diphenhydramine.
Signaling Pathways in Motion Sickness and the Role of Diphenhydramine
Motion sickness is primarily triggered by a conflict between sensory inputs from the visual system and the vestibular system in the inner ear. This sensory mismatch leads to the activation of neural pathways that culminate in the characteristic symptoms of motion sickness.
Caption: Signaling pathway of motion sickness and the mechanism of action of diphenhydramine.
Experimental Protocols
Rotation-Induced Pica in Rats
This model is widely used to study motion sickness in rodents, which do not vomit. Pica, the consumption of non-nutritive substances like kaolin, is considered an analogue of emesis in these animals.
Materials:
-
Male Wistar rats (200-250 g)
-
Animal rotator with a horizontal turntable
-
Cages with food and water hoppers
-
Kaolin (hydrated aluminum silicate) pellets
-
Diphenhydramine hydrochloride solution
-
Saline solution (vehicle control)
Procedure:
-
Acclimatization: House rats individually for at least one week before the experiment with free access to food, water, and kaolin pellets to establish baseline consumption.
-
Drug Administration: Thirty minutes before rotation, administer diphenhydramine (at desired doses, e.g., 10, 25 mg/kg) or saline intraperitoneally (i.p.).
-
Motion Sickness Induction: Place the rats in the rotator and subject them to rotation (e.g., 80 rpm for 60 minutes).
-
Pica Measurement: Immediately after rotation, return the rats to their home cages. Measure the amount of kaolin consumed over the next 24 hours.
-
Data Analysis: Compare the mean kaolin intake between the diphenhydramine-treated groups and the saline-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conditioned Taste Aversion (CTA) in Rats
This model assesses the malaise-inducing effects of motion sickness. Animals learn to avoid a novel taste that has been paired with the unpleasant experience of motion-induced nausea.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Animal rotator
-
Saccharin solution (e.g., 0.1% w/v)
-
Diphenhydramine hydrochloride solution
-
Saline solution (vehicle control)
Procedure:
-
Water Deprivation: For a few days prior to conditioning, restrict water access to a specific period each day (e.g., 30 minutes) to ensure the rats are motivated to drink during the test.
-
Conditioning Day:
-
Thirty minutes before the conditioning session, administer diphenhydramine or saline i.p.
-
Present the rats with the novel saccharin solution for a limited time (e.g., 15 minutes).
-
Immediately after saccharin consumption, expose the rats to rotation (e.g., 70 rpm for 30 minutes).
-
-
Two-Bottle Choice Test: 48 hours after conditioning, present the rats with two bottles, one containing the saccharin solution and the other containing plain water, for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate a preference ratio for saccharin (volume of saccharin consumed / total volume of fluid consumed). A lower preference ratio in the motion-exposed group compared to a sham-rotated control group indicates a conditioned taste aversion. Compare the preference ratios of the diphenhydramine-treated groups to the saline-treated motion group.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Diphenhydramine Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of diphenhydramine cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of diphenhydramine in primary cell cultures?
A1: Published data on the specific cytotoxic concentrations (IC50 values) of diphenhydramine in primary hepatocytes, neurons, and endothelial cells is limited. However, research indicates that diphenhydramine can induce apoptosis in certain cell types. For instance, in primary eosinophils, it has been shown to reverse cytokine-afforded survival by enhancing apoptosis. In contrast, studies on melanoma cell lines have demonstrated that diphenhydramine can selectively induce apoptosis.[1] It is crucial for researchers to perform dose-response experiments to determine the specific cytotoxic concentrations for their primary cell culture system of interest.
Q2: What are the potential mechanisms of diphenhydramine-induced cytotoxicity?
A2: Diphenhydramine primarily acts as a histamine H1 receptor antagonist.[2] The H1 receptor is expressed on various cell types, including endothelial cells and neurons.[2] Overstimulation or blockade of this receptor can interfere with normal cellular signaling. Additionally, at high concentrations, diphenhydramine may have off-target effects. For example, in microglial cells, it has been shown to inhibit voltage-gated proton channels, which could indirectly impact neuronal health.[3] In a case report of drug-induced liver injury, extensive hepatic metabolism of diphenhydramine was suggested as a contributing factor to hepatotoxicity.[4]
Q3: Are there any reports of diphenhydramine-induced liver injury?
A3: Yes, there is a case report of a patient who developed acute liver injury attributed to diphenhydramine in the absence of other medications.[4] The liver biopsy was consistent with drug-induced liver injury.[4] However, large-scale studies on diphenhydramine's hepatotoxicity are lacking, and it is generally not linked to clinically apparent acute liver injury.[5]
Q4: Can diphenhydramine affect the central nervous system?
A4: Yes, as a first-generation antihistamine, diphenhydramine readily crosses the blood-brain barrier and can cause central nervous system effects such as drowsiness and sedation.[2] In overdose situations, more severe neurotoxic effects like delirium, agitation, and seizures can occur.[6][7] These effects are primarily due to its action on central H1 receptors and its anticholinergic properties.[6]
Troubleshooting Guides
Primary Hepatocyte Cultures
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability after isolation | Over-digestion with collagenase, mechanical stress during isolation, prolonged warm ischemia time. | Optimize collagenase concentration and digestion time. Handle liver tissue gently. Minimize the time between tissue procurement and cell isolation. |
| Poor attachment to culture plates | Suboptimal coating of culture plates, poor quality of isolated hepatocytes. | Ensure even coating with collagen I. Use freshly isolated hepatocytes with high viability (>85%). |
| Rapid dedifferentiation in culture | Lack of appropriate extracellular matrix and soluble factors. | Use sandwich-culture configuration with an overlay of Matrigel or collagen. Supplement culture medium with factors like hepatocyte growth factor (HGF) and epidermal growth factor (EGF). |
| Inconsistent results in cytotoxicity assays | Variation in cell density, passage number, and donor variability. | Seed cells at a consistent density. Use low-passage primary cells. If possible, use cryopreserved hepatocytes from a large, pooled batch to minimize donor-to-donor variability. |
Primary Neuron Cultures
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low neuron yield and purity | Suboptimal dissociation of tissue, overgrowth of glial cells. | Use a gentle enzymatic dissociation method (e.g., papain). Add antimitotic agents like cytosine arabinoside (AraC) to the culture medium to control glial proliferation, but be mindful of potential neurotoxicity. |
| Poor neurite outgrowth | Inadequate coating of culture surface, inappropriate culture medium. | Use poly-D-lysine or poly-L-ornithine followed by laminin for coating. Use a serum-free neuron-specific culture medium (e.g., Neurobasal medium supplemented with B-27). |
| Neuronal cell death after a few days in culture | Excitotoxicity due to high glutamate levels, oxidative stress, lack of trophic support. | Change the culture medium 24 hours after plating to remove residual glutamate. Include antioxidants (e.g., N-acetylcysteine) and neurotrophic factors (e.g., BDNF, GDNF) in the medium. |
| Clumping of neurons | Uneven coating, high seeding density. | Ensure the entire culture surface is evenly coated. Optimize the seeding density to achieve a uniform monolayer. |
Primary Endothelial Cell Cultures
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Contamination with other cell types (e.g., fibroblasts) | Incomplete digestion of surrounding tissue, non-specific cell attachment. | Use specific isolation techniques like immunomagnetic separation with antibodies against endothelial markers (e.g., CD31). |
| Loss of cobblestone morphology | Senescence, suboptimal culture conditions. | Use low-passage cells. Culture on surfaces coated with appropriate extracellular matrix proteins (e.g., fibronectin, gelatin). Use an endothelial cell-specific growth medium. |
| Detachment from the culture surface | Over-trypsinization during passaging, poor coating. | Use a lower concentration of trypsin for a shorter duration. Ensure proper coating of the culture vessels. |
| Difficulty in forming a confluent monolayer | Low seeding density, inadequate growth factors. | Increase the initial seeding density. Ensure the culture medium contains essential growth factors like vascular endothelial growth factor (VEGF). |
Quantitative Data Summary
Table 1: Diphenhydramine Cytotoxicity Data
| Cell Type | Assay | Endpoint | Concentration | Result | Reference |
| Primary Hepatocytes | Not Available | IC50 | Not Available | Data not available in the reviewed literature. Researchers should perform dose-response studies. | - |
| Primary Neurons | Not Available | IC50 | Not Available | Data not available in the reviewed literature. Researchers should perform dose-response studies. | - |
| Primary Endothelial Cells | Not Available | IC50 | Not Available | Data not available in the reviewed literature. Researchers should perform dose-response studies. | - |
| BV2 Microglial Cells | Whole-cell patch clamp | IC50 (proton current inhibition) | 42 µM | Inhibition of voltage-gated proton channels | [3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Diphenhydramine Cytotoxicity in Primary Cell Cultures
-
Primary Cell Isolation and Culture: Isolate and culture primary hepatocytes, neurons, or endothelial cells using established protocols.
-
Cell Seeding: Seed the primary cells in 96-well plates at an optimized density. Allow the cells to adhere and stabilize for 24-48 hours.
-
Diphenhydramine Treatment: Prepare a stock solution of diphenhydramine in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of diphenhydramine in the appropriate culture medium. Replace the medium in the 96-well plates with the medium containing different concentrations of diphenhydramine. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the cells with diphenhydramine for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay to measure cell viability. Common assays include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of diphenhydramine that causes 50% inhibition of cell viability).
Visualizations
Caption: General workflow for assessing diphenhydramine cytotoxicity.
References
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitory effects of antihistamines, diphenhydramine and chlorpheniramine, on proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenhydramine as a Cause of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenhydramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diphenhydramine Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
Technical Support Center: Overcoming Diphenhydramine Solubility Issues
This guide provides researchers, scientists, and drug development professionals with practical solutions for solubility challenges encountered when working with diphenhydramine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in aqueous solubility between diphenhydramine hydrochloride (HCl) and diphenhydramine free base?
A1: The primary difference lies in their chemical form. Diphenhydramine hydrochloride is the salt form, which is highly soluble in water. In contrast, the diphenhydramine free base is an oily, lipid-soluble molecule with very slight solubility in water.[1][2] For experimental work requiring an aqueous solution, using the hydrochloride salt is standard practice.
Q2: I've prepared a diphenhydramine HCl solution, but it appears cloudy. What are the likely causes?
A2: Cloudiness, or turbidity, in a diphenhydramine HCl solution can arise from several factors:
-
High pH: Diphenhydramine is a weak base with a pKa of approximately 9.[1][3] If the pH of your aqueous solution rises, the hydrochloride salt can convert to the less soluble free base, causing it to precipitate out of the solution. Aqueous solutions of diphenhydramine HCl are naturally acidic, typically with a pH between 4.0 and 6.0.[1][2][3]
-
Contamination: The presence of insoluble impurities in the solvent or the diphenhydramine HCl powder can lead to a cloudy appearance.
-
Concentration Limit: You may have exceeded the solubility limit of diphenhydramine HCl in the specific solvent system at that temperature.
Q3: How does pH impact the solubility of diphenhydramine?
A3: The solubility of diphenhydramine is highly dependent on pH.[4] As a weak base, it exists predominantly in its protonated (cationic) form at acidic pH levels (well below its pKa of 9). This protonated form is the highly water-soluble hydrochloride salt. As the pH increases towards and beyond the pKa, the equilibrium shifts towards the uncharged, free base form, which is poorly soluble in water and may precipitate.[4][5] Therefore, to maintain diphenhydramine in solution, the pH should be kept in the acidic range.
Solubility Data
The following tables summarize the solubility of diphenhydramine hydrochloride in various solvents.
Table 1: Solubility of Diphenhydramine Forms in Water
| Compound | Form | Solubility in Water | Reference |
| Diphenhydramine Hydrochloride | White crystalline powder | 1 g/mL (or 1:1) | [1][3][6] |
| Diphenhydramine | Oily liquid (free base) | Very slightly soluble | [2] |
Table 2: Solubility of Diphenhydramine HCl in Common Lab Solvents
| Solvent | Solubility | Reference |
| Water | ~1000 mg/mL (1 g/mL) | [6] |
| Ethanol | ~500 mg/mL (1:2) | [1][3][6] |
| Methanol | Very soluble | [2] |
| Chloroform | Soluble (1:2) | [1][3] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| DMSO | ~20 mg/mL | [7] |
| Diethyl Ether | Practically insoluble | [2] |
Troubleshooting Guide
Issue 1: Diphenhydramine HCl powder is not dissolving completely in water.
-
Possible Cause 1: Saturation. You may be attempting to create a solution that is too concentrated for the given volume and temperature.
-
Solution: Increase the volume of water. Gentle warming and stirring can also facilitate dissolution, but be cautious not to degrade the compound.
-
-
Possible Cause 2: Incorrect Form. You may be inadvertently using the diphenhydramine free base instead of the hydrochloride salt.
-
Solution: Verify the chemical label and supplier information. The free base will not readily dissolve in neutral water.
-
Issue 2: A clear diphenhydramine HCl solution becomes cloudy or forms a precipitate after adding other reagents.
-
Possible Cause: pH Shift. The addition of a basic or weakly acidic solution has raised the pH of the diphenhydramine solution, causing the conversion of the soluble HCl salt to the insoluble free base.
-
Solution: Monitor the pH of the final solution. If it is neutral or alkaline, you will need to adjust it back to an acidic pH (ideally between 5.0 and 6.0) using dilute hydrochloric acid or a suitable buffer system to redissolve the precipitate.[1]
-
Issue 3: The aqueous solution is unstable and degrades over time.
-
Possible Cause 1: Light Exposure. Diphenhydramine solutions can slowly darken and degrade upon exposure to light.[3][8]
-
Possible Cause 2: High Temperature. Elevated temperatures can accelerate the degradation of the compound.[12]
-
Solution: For long-term storage, keep solutions at controlled room temperature (22°C) or refrigerated (4°C) as stability studies have shown it remains stable under these conditions for extended periods.[9][10][11] Note that aqueous solutions should not be stored for more than a day unless stability has been verified for your specific conditions.[7]
-
Experimental Protocols
Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Stock Solution of Diphenhydramine HCl
-
Weighing: Accurately weigh 100 mg of diphenhydramine hydrochloride powder.
-
Initial Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of purified water (e.g., Milli-Q or deionized water).
-
Mixing: Gently swirl the flask or use a magnetic stirrer at a low speed until the powder is completely dissolved. The solution should be clear and colorless.[2]
-
Final Volume: Once fully dissolved, add purified water to bring the total volume to the 10 mL mark.
-
Storage: Transfer the solution to a tightly sealed, light-resistant container. For short-term use, store at room temperature. For storage longer than 24 hours, refrigeration at 4°C is recommended.[9][11]
Protocol 2: Enhancing Solubility with a Co-Solvent System
For applications requiring higher concentrations or improved stability, a co-solvent system can be employed. Ethanol is a common and effective co-solvent.[13][14]
-
Co-Solvent Preparation: Prepare the desired co-solvent mixture. For example, a 70:30 (v/v) water:ethanol mixture.
-
Weighing: Weigh the desired amount of diphenhydramine HCl.
-
Dissolution: Add the diphenhydramine HCl to the co-solvent mixture. The solubility in ethanol is approximately 500 mg/mL, which can help dissolve the compound before final dilution with water.[6]
-
Mixing: Agitate the solution gently until the solid is completely dissolved.
-
Storage: Store the solution in a tightly sealed, light-resistant container appropriate for flammable liquids.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[15][16][17] This is particularly useful for the diphenhydramine free base.
-
Molar Ratio Selection: Determine the optimal molar ratio of diphenhydramine to cyclodextrin (e.g., 1:1). β-cyclodextrin derivatives like HP-β-CD are commonly used.[17]
-
Preparation:
-
Dissolve the cyclodextrin in an aqueous buffer with stirring.
-
Separately, dissolve the diphenhydramine in a minimal amount of a suitable organic solvent (like ethanol).
-
Slowly add the diphenhydramine solution to the cyclodextrin solution while stirring continuously.
-
-
Complex Formation: Allow the mixture to stir for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Solvent Removal: If an organic solvent was used, it can be removed via evaporation under reduced pressure.
-
Characterization: Confirm the formation of the complex and determine the new solubility limit using techniques like UV-Vis spectrophotometry.
Visual Guides
Caption: Troubleshooting workflow for diphenhydramine solubility.
References
- 1. Diphenhydramine Hydrochloride | 147-24-0 [amp.chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Diphenhydramine Hydrochloride | 147-24-0 [chemicalbook.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmlabs.unc.edu [pharmlabs.unc.edu]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Semantic Scholar [semanticscholar.org]
- 11. Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 12. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Poor Solubility of Dimenhydrinate: Development, Optimization and Evaluation of Fast Dissolving Oral Film - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2015095634A1 - Stable liquid medication containing diphenhydramine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diphenhydramine-Induced Sedation in Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diphenhydramine-induced sedation in behavioral experiments.
Troubleshooting Guides & FAQs
Q1: My animals are showing excessive sedation after diphenhydramine administration, confounding my behavioral results. What can I do?
A1: Excessive sedation is a common challenge with first-generation antihistamines like diphenhydramine. Here are several strategies to mitigate this issue:
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Dose-Response Pilot Study: Conduct a pilot study to determine the minimal effective dose of diphenhydramine for your desired antihistaminergic effect that produces the least amount of sedation. Sedation is a dose-dependent side effect.
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Acclimation and Habituation: Ensure a sufficient acclimation period to the housing facility and habituation to the experimental procedures and apparatus. This minimizes stress and novelty-induced hypoactivity, which can be mistaken for or exacerbate sedation.
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Timing of Behavioral Testing: Diphenhydramine's sedative effects typically peak around 2 hours after administration and can last for up to 7 hours.[1] Consider conducting behavioral tests during the descending phase of the sedative effect, but this must be balanced with the therapeutic window for your primary research question.
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Control Groups: Always include a vehicle-treated control group to differentiate between sedation-induced behavioral changes and other experimental effects. A positive control (e.g., a known sedative like diazepam) can also help characterize the sedative profile of your diphenhydramine dose.
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Paradoxical Stimulation: Be aware that at higher doses, diphenhydramine can cause paradoxical central nervous system stimulation, leading to hyperactivity and restlessness instead of sedation.[1]
Q2: How can I differentiate between cognitive impairment and sedation in my behavioral task?
A2: This is a critical consideration. Here are some approaches:
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Multiple Behavioral Readouts: Utilize behavioral assays that provide multiple readouts. For example, in the open-field test, a decrease in distance traveled may indicate sedation, while an independent change in the time spent in the center of the arena could relate to anxiety.
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Control for Motor Confounds: Incorporate tests that specifically assess motor function, such as the rotarod test. If an animal performs poorly on a cognitive task but normally on the rotarod, it is less likely that motor impairment due to sedation is the sole cause of the cognitive deficit.
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Varying Task Difficulty: Employ cognitive tasks with varying levels of difficulty. A sedated animal might fail a highly demanding task but succeed at a simpler one, whereas an animal with specific cognitive deficits might show a different pattern of impairment.
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Pharmacological Controls: In some cases, it may be possible to use a non-sedating antihistamine as a control to isolate the effects of H1 receptor antagonism from the sedative properties.
Q3: Are there alternative antihistamines I can use that are less sedating?
A3: Yes, second-generation antihistamines are designed to have reduced penetration of the blood-brain barrier and therefore cause less sedation.[2][3] Examples include:
-
Loratadine
-
Cetirizine
-
Fexofenadine
It is important to note that even some second-generation antihistamines may cause mild sedation at higher doses. The choice of alternative will depend on the specific requirements of your study.
Q4: What is the recommended washout period for diphenhydramine before re-testing animals?
A4: The elimination half-life of diphenhydramine can range from 2.4 to 13.5 hours.[1] A general rule of thumb is to allow for at least 5 half-lives for a drug to be cleared from the system. Therefore, a washout period of at least 3 days is recommended, though a longer period may be necessary depending on the dose and the sensitivity of your behavioral assay.
Quantitative Data on Diphenhydramine's Behavioral Effects
The following tables summarize the dose-dependent effects of diphenhydramine on various behavioral parameters in rodents.
Table 1: Effects of Diphenhydramine on Locomotor Activity in the Open-Field Test in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled | Time in Center | Rearing Frequency | Sedation Score | Reference |
| 1 | Decreased | No Significant Change | Decreased | Mild | [4] |
| 2.5 | Significantly Decreased | Decreased | Significantly Decreased | Moderate | [4] |
| 5 | Markedly Decreased | Significantly Decreased | Markedly Decreased | High | [4] |
| ≥30 | Increased (Hyperactivity) | Increased | Increased | Paradoxical Excitation | [4] |
Table 2: Effects of Diphenhydramine on Learning and Memory in Rats
| Behavioral Task | Dose (mg/kg) | Route of Administration | Effect on Performance | Potential Confound | Reference |
| Active Avoidance | 10 | i.p. | Impaired acquisition | Sedation | [5] |
| Morris Water Maze | Not specified | Not specified | Potential for impaired spatial learning | Sedation affecting swim speed and motivation | General knowledge |
| Passive Avoidance | Not specified | Not specified | Potential for impaired retention | Sedation affecting initial exploration and response latency | General knowledge |
Experimental Protocols
Protocol 1: Open-Field Test to Assess Locomotor Activity and Anxiety-Like Behavior
Objective: To evaluate the effects of diphenhydramine on general locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open-field arena (e.g., 40x40x40 cm) with automated tracking software
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Diphenhydramine solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for injection
-
70% ethanol for cleaning
Procedure:
-
Habituation: Handle the mice for 5 minutes daily for 3 days leading up to the experiment. On the day of testing, bring the mice to the testing room at least 1 hour before the experiment begins to acclimate.
-
Drug Administration: Administer diphenhydramine (at predetermined doses) or vehicle via intraperitoneal (i.p.) injection. A typical volume is 10 ml/kg.
-
Testing: 30 minutes after injection, place the mouse in the center of the open-field arena and allow it to explore freely for 10 minutes. The arena should be cleaned with 70% ethanol between each animal.
-
Data Collection: The tracking software will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Passive Avoidance Test to Assess Learning and Memory
Objective: To evaluate the effect of diphenhydramine on fear-motivated learning and memory in mice, with considerations for sedative effects.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with a grid floor in the dark compartment for delivering a mild foot shock)
-
Diphenhydramine solution
-
Vehicle solution
-
Syringes and needles for injection
-
70% ethanol for cleaning
Procedure:
-
Habituation: Handle the mice and habituate them to the testing room as described in Protocol 1.
-
Training (Day 1):
-
Administer diphenhydramine or vehicle i.p. 30 minutes before training.
-
Place the mouse in the light compartment of the apparatus.
-
After a 10-second habituation period, the door to the dark compartment opens.
-
When the mouse enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment.
-
Immediately return the mouse to its home cage.
-
-
Testing (Day 2):
-
24 hours after the training session, place the mouse back into the light compartment. No drug is administered on the testing day to avoid confounding memory retrieval with acute sedative effects.
-
The door to the dark compartment opens after 10 seconds.
-
Record the latency to enter the dark compartment (up to a maximum of 300 seconds). A longer latency is indicative of better memory of the aversive event.
-
-
Data Analysis: Compare the step-through latencies on the testing day between the diphenhydramine-treated and vehicle-treated groups using a non-parametric test (e.g., Mann-Whitney U test).
Signaling Pathways and Experimental Workflows
Diphenhydramine-Induced Sedation Pathway
Caption: Diphenhydramine blocks histamine binding to H1 receptors, leading to sedation.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a rodent behavioral study with a sedative compound.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacologic management in veterinary behavioral medicine [ouci.dntb.gov.ua]
- 3. Gabapentin for Dogs: Uses, Dosage, and Side Effects | PetMD [petmd.com]
- 4. researchgate.net [researchgate.net]
- 5. Dog Pain Medications: Aspirin (and Other NSAIDs), Ibuprofen, and More [webmd.com]
Technical Support Center: Diphenhydramine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by diphenhydramine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can diphenhydramine interfere with my fluorescence-based assay?
A: Yes, diphenhydramine is an inherently fluorescent molecule (a property known as autofluorescence) and has the potential to interfere with fluorescence-based assays. This interference can lead to inaccurate measurements, manifesting as false positives or an artificially high background signal.
Q2: What is the primary mechanism of interference?
A: The main cause of interference is the intrinsic fluorescence of diphenhydramine itself. When the excitation and emission spectra of diphenhydramine overlap with those of the fluorescent probes used in an assay, the instrument will detect fluorescence from both sources, leading to erroneous results.
Q3: At what wavelengths does diphenhydramine fluoresce?
A: The fluorescence properties of diphenhydramine can vary with its environment (e.g., solvent, pH). However, studies have identified its native fluorescence and its fluorescence when complexed with other molecules. This data is crucial for determining potential spectral overlap with your assay's fluorophores.
Q4: Can diphenhydramine interfere with immunoassays?
A: Yes, beyond autofluorescence, diphenhydramine has been reported to cause false-positive results in certain immunoassays, such as those for tricyclic antidepressants (TCAs).[1] This is due to a structural similarity that can lead to cross-reactivity with the assay's antibodies.
Q5: What are the first steps I should take if I suspect interference?
A: The first step is to characterize the fluorescence of diphenhydramine under your specific experimental conditions. This involves running a spectral scan of diphenhydramine alone in your assay buffer. Additionally, you should run proper controls, including "diphenhydramine-only" wells, to quantify its contribution to the overall signal.
Quantitative Data: Fluorescence Properties of Diphenhydramine
The intrinsic fluorescence of diphenhydramine has been characterized, providing insight into the spectral regions where interference is most likely to occur.
| Condition | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |
| Aqueous Solution | ~207 nm | ~286 nm | [2] |
| Ion-pair complex with Eosin Y | ~259 nm | ~554 nm | [2] |
Note: These values can be influenced by the experimental environment (pH, solvent, etc.). It is highly recommended to determine the spectral properties in your specific assay buffer.
Troubleshooting Guides
Issue 1: High Background Fluorescence in a Cell Viability Assay (e.g., Resazurin/AlamarBlue)
Symptoms:
-
Wells containing cells treated with diphenhydramine show significantly higher fluorescence than untreated control wells, even at concentrations where no toxicity is expected.
-
"No-cell" control wells containing only media and diphenhydramine exhibit a strong fluorescent signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Mitigation Strategies & Experimental Protocols:
-
Protocol: Quantifying and Subtracting Autofluorescence
-
Objective: To measure the fluorescence signal originating from diphenhydramine and subtract it from the total signal in your experimental wells.
-
Procedure:
-
Prepare a standard 96-well plate for your assay.
-
Include the following control wells:
-
Blank: Media only.
-
No-Cell Control: Media + AlamarBlue/Resazurin reagent.
-
Compound Control: Media + AlamarBlue/Resazurin reagent + Diphenhydramine (at the same concentrations used in your experiment).
-
Positive Control: Untreated cells + Media + AlamarBlue/Resazurin reagent.
-
-
Set up your experimental wells with cells, media, various concentrations of diphenhydramine, and the AlamarBlue/Resazurin reagent.
-
Incubate the plate for the recommended time.
-
Measure the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for your reagent (e.g., ~560 nm excitation / ~590 nm emission for Resorufin).
-
Data Analysis: For each concentration of diphenhydramine, calculate the corrected fluorescence: Corrected Fluorescence = (Fluorescence of Experimental Well) - (Average Fluorescence of Compound Control Well)
-
-
-
Use Red-Shifted Dyes: The autofluorescence of many compounds is more pronounced at shorter (UV-blue) wavelengths. Consider using a cell viability reagent that excites and emits at longer wavelengths (in the red or far-red spectrum) to minimize spectral overlap with diphenhydramine.
-
Orthogonal Assay Confirmation: Validate your findings using a non-fluorescence-based method, such as an MTT assay (colorimetric) or a luciferase-based ATP assay (luminescent). This will help confirm whether the observed effects are due to true changes in cell viability or are an artifact of fluorescence interference.
Issue 2: Potential Interference in Calcium Imaging Assays (e.g., Fura-2, Fluo-4)
Symptoms:
-
Addition of diphenhydramine causes a sudden, unexpected shift in the fluorescent signal that is not consistent with known calcium mobilization.
-
Difficulty establishing a stable baseline fluorescence in cells pre-loaded with a calcium indicator dye and then exposed to diphenhydramine.
Logical Relationship for Diagnosing Interference:
Caption: Diagnostic logic for calcium imaging interference.
Mitigation Strategies & Experimental Protocols:
-
Protocol: Pre-Experiment Spectral Analysis
-
Objective: To determine if diphenhydramine's fluorescence will interfere with your calcium indicator.
-
Procedure:
-
Using a fluorometer or a spectral scanning plate reader, prepare cuvettes or wells with your assay buffer.
-
Add diphenhydramine at the highest concentration you plan to use in your experiment.
-
Perform an excitation scan with the emission fixed at your dye's emission maximum (e.g., ~525 nm for Fluo-4).
-
Perform an emission scan with the excitation fixed at your dye's excitation maximum (e.g., ~488 nm for Fluo-4).
-
Compare the resulting spectra to the known spectra of your calcium indicator. Significant overlap indicates a high potential for interference.
-
-
-
Background Subtraction in Imaging: If interference is confirmed, and you are using fluorescence microscopy, you can attempt to correct for it.
-
Image a field of cells loaded with your calcium indicator.
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After recording the baseline, add a vehicle control and record any changes.
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In a separate experiment, add diphenhydramine to cells that have not been loaded with the calcium indicator and record the autofluorescence.
-
This "autofluorescence-only" image can be used as a background to subtract from your experimental images, although this can be complex and may introduce artifacts.
-
-
Consider Alternative Dyes: If significant interference is observed, the most reliable solution is to switch to a calcium indicator with spectral properties that do not overlap with diphenhydramine. Look for dyes that operate in the red or far-red part of the spectrum.
Mechanism of Action: Diphenhydramine as an H1 Receptor Antagonist
Diphenhydramine's primary pharmacological action is as an inverse agonist at the histamine H1 receptor. Understanding this pathway can be relevant for interpreting experimental results, as it may produce biological effects in your cells that are independent of fluorescence interference.
Caption: Simplified H1 receptor signaling pathway.
References
Preventing Diphenhydramine degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of diphenhydramine during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause diphenhydramine to degrade?
A1: Diphenhydramine is susceptible to degradation through several mechanisms, primarily hydrolysis, photodegradation, and oxidation. The stability of diphenhydramine is significantly influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.
Q2: How does pH affect the stability of diphenhydramine in aqueous solutions?
A2: Diphenhydramine is most stable in neutral to slightly alkaline conditions. It is particularly unstable in acidic solutions, where the ether linkage is prone to cleavage.[1] Significant degradation is observed at low pH values, especially when combined with high temperatures.
Q3: Is diphenhydramine sensitive to light?
A3: Yes, diphenhydramine is labile under UV/VIS irradiation.[2][3] Exposure to light can lead to significant photodegradation. Therefore, it is crucial to protect solutions containing diphenhydramine from light during storage and experimentation.
Q4: What is the impact of temperature on the stability of diphenhydramine?
A4: Elevated temperatures accelerate the degradation of diphenhydramine, particularly in acidic conditions.[2][3] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.
Q5: Can I use hydrogen peroxide in my experimental setup with diphenhydramine?
A5: It is not recommended. Diphenhydramine is highly susceptible to oxidation, and significant degradation has been observed in the presence of hydrogen peroxide. The amine group in the diphenhydramine molecule is a likely site for oxidation.
Q6: What are the main degradation products of diphenhydramine?
A6: The primary degradation pathway involves the cleavage of the ether bond, which can result in the formation of benzhydrol and benzophenone.[4] Other potential degradation pathways include N-demethylation and oxidation of the amine group to form the N-oxide.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to diphenhydramine degradation in your experiments.
Problem: I am observing a significant loss of diphenhydramine in my long-term experiment.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Are your solutions adequately protected from light? Use amber vials or wrap containers in aluminum foil.
-
Temperature: Are your samples stored at the recommended temperature (2-8°C)? Have there been any temperature fluctuations?
-
pH of Solution: Have you measured the pH of your solution? Is it in the acidic range? Consider adjusting the pH to a neutral or slightly alkaline value if your experimental protocol allows.
-
-
Examine Solution Components:
-
Oxidizing Agents: Does your medium contain any known oxidizing agents? If so, consider alternative, non-oxidizing reagents.
-
Excipients: If you are working with a formulation, could any of the excipients be reacting with the diphenhydramine?
-
-
Analytical Method Verification:
-
Method Specificity: Is your analytical method (e.g., HPLC) stability-indicating? Ensure that the method can separate the intact diphenhydramine from its degradation products.
-
Sample Preparation: Could the degradation be occurring during your sample preparation process? Minimize the time samples are at room temperature and exposed to light before analysis.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for diphenhydramine degradation.
Data Summary
Table 1: Influence of pH and Temperature on Diphenhydramine Degradation
| pH | Temperature (°C) | Degradation (%) after 35 hours | Half-life (t₀.₅) in hours |
| 1 | 70 | >19% | 18.01 |
| 4 | 70 | >19% | 50.15 |
| 7 | 70 | Not specified | 71.65 |
Data synthesized from a study on the thermal degradation of diphenhydramine.[5]
Table 2: Influence of UV/VIS Light on Diphenhydramine Degradation
| pH | Light Condition | Degradation (%) | Half-life (t₀.₅) in hours |
| 1-13 | UV/VIS Irradiation | 5.5 - 96.3% | 12.39 - 16.72 |
Data from a study on the photodegradation of diphenhydramine.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of Diphenhydramine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for diphenhydramine.
1. Preparation of Stock Solution:
-
Prepare a stock solution of diphenhydramine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for a specified period.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Diphenhydramine
This protocol describes a typical reversed-phase HPLC method for the analysis of diphenhydramine and its degradation products.
1. HPLC System and Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of diphenhydramine reference standard in the mobile phase at a known concentration.
-
Sample Solution: Dilute the samples from the forced degradation study or the long-term experiment with the mobile phase to a concentration within the linear range of the method.
3. Analysis:
-
Inject the standard solution to determine the retention time and response of the intact diphenhydramine.
-
Inject the stressed samples to separate and detect the degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main diphenhydramine peak.
Visualizations
Diphenhydramine Degradation Pathways
Caption: Major degradation pathways of diphenhydramine.
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for a long-term stability study of diphenhydramine.
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www3.paho.org [www3.paho.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPTLC with Densitometry for Evaluation of the Impact of External Factors on Contents of Diphenhydramine in Its Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Diphenhydramine powder
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Diphenhydramine powder.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during experimentation with Diphenhydramine powder.
Issue 1: Inconsistent Dissolution Profile
Symptom: Significant variation in the rate and extent of dissolution between different batches of Diphenhydramine powder.
Possible Causes:
-
Polymorphism: Different crystalline forms of Diphenhydramine can exhibit different solubility and dissolution rates.
-
Particle Size Distribution (PSD): Variations in particle size can alter the surface area available for dissolution.
-
Powder Flowability: Poor powder flow can lead to non-uniform die filling during tablet or capsule manufacturing, affecting drug release.[1]
-
Hygroscopicity: Moisture absorption can cause particle agglomeration, reducing the effective surface area for dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dissolution.
Recommended Actions:
-
Polymorph Characterization:
-
Particle Size Analysis:
-
Flowability Assessment:
-
Determine the Carr's Index and Hausner Ratio to quantify the powder's flow properties.
-
Poor flowability may necessitate the addition of glidants or changes in the manufacturing process.
-
-
Controlled Dissolution Study:
-
Conduct a dissolution test following the USP monograph for Diphenhydramine Hydrochloride Capsules or Tablets.
-
Use a standardized dissolution medium and apparatus to ensure comparability between batches.
-
Issue 2: Poor Powder Flowability
Symptom: Powder adheres to equipment, shows inconsistent bulk and tapped densities, or results in tablet weight variation.
Possible Causes:
-
Particle Shape and Size: Irregularly shaped or very fine particles tend to exhibit poor flow.
-
Electrostatic Charges: Static electricity can cause particles to repel or attract each other and the equipment surfaces.
-
Hygroscopicity: Absorbed moisture can increase inter-particle cohesive forces.
-
Improper Storage: Exposure to humidity and temperature fluctuations can lead to caking and poor flow.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Diphenhydramine Concentration for H1 Receptor Blockade
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments to optimize Diphenhydramine concentration for histamine H1 receptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Diphenhydramine at the H1 receptor?
Diphenhydramine is a first-generation H1 antihistamine that acts as an inverse agonist at the histamine H1 receptor. This means that it not only blocks the binding of histamine but also reduces the basal activity of the receptor.
Q2: What is a typical binding affinity (Ki) for Diphenhydramine at the H1 receptor?
The reported Ki value for Diphenhydramine at the human H1 receptor can vary depending on the experimental conditions, but it is generally in the low nanomolar range.
Q3: What are the main downstream signaling pathways of the H1 receptor?
The histamine H1 receptor primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium concentrations.
Q4: What are common off-target effects of Diphenhydramine at higher concentrations?
At higher concentrations, Diphenhydramine can exhibit off-target effects, including blockade of muscarinic, serotonergic, and adrenergic receptors, as well as sodium channels. These non-specific interactions can lead to side effects such as drowsiness, dry mouth, and in some cases, cardiac arrhythmias due to QT interval prolongation.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Radioligand Binding Assays
Issue 1: High Non-Specific Binding
-
Possible Cause: The radioligand or competitor (Diphenhydramine) is sticking to the filter plate, tubes, or other surfaces.
-
Solution:
-
Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI).
-
Include a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in your assay and wash buffers to reduce stickiness.
-
Ensure rapid and efficient washing of the filters with ice-cold wash buffer to minimize dissociation of specifically bound radioligand while removing non-specifically bound ligand.
-
Optimize the concentration of the radioligand; using a concentration that is too high can increase non-specific binding.
-
Issue 2: Low Signal-to-Noise Ratio
-
Possible Cause: Insufficient receptor expression in your cell preparation, low specific activity of the radioligand, or suboptimal assay conditions.
-
Solution:
-
Confirm the expression level of H1 receptors in your membrane preparation using a validated positive control.
-
Use a radioligand with high specific activity.
-
Optimize incubation time and temperature. For equilibrium binding, ensure the incubation is long enough to reach a steady state.
-
Adjust the amount of membrane protein used in the assay.
-
Cell-Based Functional Assays (e.g., Calcium Mobilization)
Issue 3: High Background Fluorescence or Signal Variability
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Possible Cause: Uneven dye loading, cell clumping, or autofluorescence from the compound or media.
-
Solution:
-
Ensure a single-cell suspension before and during dye loading.
-
Optimize the concentration of the fluorescent calcium indicator (e.g., Fluo-4 AM) and the loading time to ensure even and sufficient dye uptake without causing cytotoxicity.
-
Wash cells gently after dye loading to remove excess extracellular dye.
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Include a vehicle control (e.g., DMSO) to assess the background signal and normalize your data.
-
Test for compound autofluorescence by measuring the signal of the compound in the absence of cells.
-
Issue 4: Cell Death or Poor Cell Health
-
Possible Cause: Diphenhydramine-induced cytotoxicity at the concentrations tested.
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range of Diphenhydramine that is non-toxic to your chosen cell line (e.g., HEK293).
-
Visually inspect the cells under a microscope before and after the assay for morphological changes indicative of cell stress or death.
-
Reduce the incubation time with Diphenhydramine if possible.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Diphenhydramine H1 Receptor Binding Affinity (pIC50) | 6.77 | Central radioligand binding (ligand: [3H] Pyrilamine) | [1] |
| Diphenhydramine H1 Receptor Binding Affinity (IC50) | 171 nM | Central radioligand binding (ligand: [3H] Pyrilamine) | [1] |
| Diphenhydramine H1 Receptor Binding Affinity (pKd) | 7.93 | Guinea pig ileum | [1] |
| Diphenhydramine H1 Receptor Binding Affinity (Kd) | 11.75 nM | Guinea pig ileum | [1] |
Experimental Protocols
Radioligand Competition Binding Assay for H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of Diphenhydramine for the H1 receptor using [3H]-mepyramine (a synonym for pyrilamine) as the radioligand and cell membranes from HEK293T cells transiently expressing the H1 receptor.[2]
Materials:
-
HEK293T cell membranes expressing the human H1 receptor
-
[3H]-mepyramine (specific activity ~20-30 Ci/mmol)
-
Unlabeled Diphenhydramine
-
Assay Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/C) pre-treated with 0.5% PEI
-
Scintillation counter
Procedure:
-
Prepare a dilution series of unlabeled Diphenhydramine in assay buffer. The final concentrations should span a wide range (e.g., 10^-11 M to 10^-5 M).
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine) for non-specific binding.
-
25 µL of the Diphenhydramine dilution series.
-
50 µL of [3H]-mepyramine diluted in assay buffer to a final concentration of approximately 5.6 nM.[2]
-
100 µL of H1 receptor-expressing cell membrane suspension (typically 10-50 µg of protein per well).
-
-
Incubate the plate for 4 hours at 37°C to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Diphenhydramine and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Functional Assay
This protocol measures the ability of Diphenhydramine to inhibit histamine-induced calcium mobilization in cells expressing the H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Histamine
-
Diphenhydramine
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the H1 receptor-expressing HEK293 cells into the 96-well plate and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in assay buffer containing Pluronic F-127 to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Prepare a dilution series of Diphenhydramine in assay buffer. Add 50 µL of each concentration to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Prepare a stock solution of histamine in assay buffer. The final concentration used should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a separate agonist dose-response experiment.
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Initiate the reading, establishing a baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the histamine solution into each well and continue to record the fluorescence intensity for 1-2 minutes.
-
The data is typically analyzed by measuring the peak fluorescence intensity or the area under the curve after histamine addition.
-
Plot the inhibition of the histamine response as a function of the Diphenhydramine concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range at which Diphenhydramine is toxic to the cells used in the functional assays.
Materials:
-
HEK293 cells
-
Diphenhydramine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Prepare a dilution series of Diphenhydramine in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the Diphenhydramine dilutions to the wells. Include a vehicle-only control.
-
Incubate the cells for the same duration as your planned functional assay (e.g., 24 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Diphenhydramine concentration relative to the vehicle control.
-
Plot the cell viability as a function of the Diphenhydramine concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Visualizations
Caption: H1 Receptor Signaling Pathway and Point of Diphenhydramine Blockade.
Caption: Experimental Workflow for Optimizing Diphenhydramine Concentration.
References
Diphenhydramine interaction with common laboratory reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interactions of diphenhydramine with common laboratory reagents and conditions.
Section 1: Stability and Degradation of Diphenhydramine
This section addresses common issues related to the stability of diphenhydramine in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for diphenhydramine hydrochloride?
A1: Diphenhydramine hydrochloride is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it is stable for at least four years.[1] For short-term storage, it can be kept in a tightly sealed, light-resistant container.[2]
Q2: How stable is diphenhydramine in aqueous solutions?
A2: Aqueous solutions of diphenhydramine hydrochloride are not recommended for storage for more than one day.[1][3] The stability of diphenhydramine in solution is pH-dependent. Under high temperatures (70°C), it shows visible degradation at acidic pH levels of 1 and 4.[4]
Q3: Is diphenhydramine sensitive to light?
A3: Yes, diphenhydramine is sensitive to light and is gradually affected by it.[2] It is labile under UV/VIS irradiation, with degradation observed across a pH range of 1-13.[4] Therefore, solutions should be protected from light.
Troubleshooting Guide: Degradation of Diphenhydramine in Solution
Issue: I am observing unexpected degradation of my diphenhydramine standard solution.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. Diphenhydramine degrades more rapidly in acidic conditions (pH 1 and 4) at elevated temperatures.[4] Adjust the pH to a neutral range (around 7) if your experimental conditions allow. |
| Exposure to Light | Ensure your solution is stored in a light-resistant container (e.g., amber vials) and protected from direct light exposure. Diphenhydramine is susceptible to photodegradation.[2][4] |
| Elevated Temperature | Store solutions at recommended temperatures. For short-term use, refrigeration may be appropriate, but for long-term storage, aliquoting and freezing at -20°C is recommended for the solid form.[1] |
| Oxidation | While less common, oxidative degradation can occur.[5] Prepare fresh solutions and consider purging with an inert gas if you suspect oxidation is an issue. |
Quantitative Data: Stability of Diphenhydramine
Table 1: Degradation of Diphenhydramine under Stress Conditions
| Condition | pH | Degradation (%) | Reference |
| High Temperature (70°C for 35h) | 1 | >19% | [4] |
| High Temperature (70°C for 35h) | 4 | >19% | [4] |
| UV/VIS Irradiation | 1-13 | 5.5 - 96.3% | [4] |
Experimental Protocol: Forced Degradation Study of Diphenhydramine
This protocol is a general guideline for performing a forced degradation study to assess the stability of diphenhydramine.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve diphenhydramine hydrochloride in a suitable solvent (e.g., methanol or water) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the solution to UV/VIS light (e.g., in a photostability chamber) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Section 2 for a sample protocol).
4. Data Evaluation:
-
Calculate the percentage of diphenhydramine degradation by comparing the peak area of the degraded sample to that of an unstressed control sample.
Section 2: Analytical Interferences
This section covers common issues encountered during the analysis of diphenhydramine and its potential to interfere with other analytical tests.
Frequently Asked Questions (FAQs)
Q1: Can diphenhydramine interfere with immunoassays for other drugs?
A1: Yes, diphenhydramine has been shown to cross-react with some immunoassays, potentially leading to false-positive results. For example, it can interfere with the EMIT II immunoassay for propoxyphene and some assays for tricyclic antidepressants.[6][7][8] The cross-reactivity is generally weak and concentration-dependent.[6]
Q2: What are common issues observed during HPLC analysis of diphenhydramine?
A2: Common issues include peak tailing, split peaks, and baseline noise. These can be caused by a variety of factors including improper mobile phase composition, column degradation, or issues with the HPLC system itself.[9]
Troubleshooting Guide: HPLC Analysis of Diphenhydramine
Issue: I am experiencing problems with my HPLC analysis of diphenhydramine.
| Problem | Potential Cause | Troubleshooting Step |
| Peak Tailing | - Inappropriate mobile phase pH- Column overload- Column contamination or degradation | - Adjust the mobile phase pH. A pH of around 3.3 has been used successfully.[10]- Reduce the injection volume or sample concentration.- Wash the column with a strong solvent or replace the column. |
| Split Peaks | - Channeling or void in the column- Sample solvent incompatible with mobile phase | - Replace the column.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9] |
| Baseline Noise | - Air bubbles in the pump- Leaking pump seals or check valves- Detector lamp failing | - Degas the mobile phase and prime the pump.- Inspect for leaks and replace seals or check valves as needed.- Check the detector lamp's energy; replace if low. To distinguish between pump and detector noise, stop the pump flow. If the noise continues, it is likely a detector issue.[11] |
Quantitative Data: Immunoassay Cross-Reactivity
Table 2: Cross-Reactivity of Diphenhydramine in the EMIT II Assay for Propoxyphene
| Diphenhydramine Concentration (mg/L) | Apparent Propoxyphene Concentration (mg/L) | Cross-Reactivity (%) | Reference |
| 5.00 | 0.07 ± 0.02 | 1.44 | [6] |
| 10.00 | 0.10 ± 0.03 | 0.95 | [6] |
| 20.00 | 0.13 ± 0.02 | 0.63 | [6] |
| 50.00 | 0.21 ± 0.03 | 0.42 | [6] |
| 100.00 | 0.29 ± 0.03 | 0.29 | [6] |
| 200.00 | 0.45 ± 0.06 | 0.22 | [6] |
Experimental Protocol: RP-HPLC Method for Diphenhydramine Quantification
This is an example of a reversed-phase HPLC method for the quantification of diphenhydramine.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol, acetonitrile, water, 10mM heptane sulfonate, and 13mM triethylamine (10:26:64) with the pH adjusted to 3.3.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm.[10]
-
Column Temperature: 30°C.[12]
2. Standard Solution Preparation:
-
Prepare a stock solution of diphenhydramine HCl (e.g., 500 µg/mL) by dissolving an accurately weighed amount in the mobile phase.[10]
-
Prepare a series of working standard solutions (e.g., 1, 2, 3, 4, and 5 µg/mL) by diluting the stock solution with the mobile phase.[10]
3. Sample Preparation:
-
For solid dosage forms, weigh and finely powder the tablets. Dissolve an amount of powder equivalent to a known amount of diphenhydramine in the mobile phase, sonicate, and filter.[12]
-
Dilute the filtered sample solution with the mobile phase to fall within the concentration range of the standard curve.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of diphenhydramine in the sample by interpolating its peak area from the calibration curve.
Section 3: Interactions with Solvents and Excipients
This section details the solubility of diphenhydramine and its potential interactions with common laboratory solvents and excipients.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is diphenhydramine hydrochloride soluble?
A1: Diphenhydramine hydrochloride is soluble in organic solvents such as ethanol (~30 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (~10 mg/mL).[1][3] It is also soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1][3] The solubility in pure solvents like methanol, ethanol, acetone, and ethyl acetate has been determined over a range of temperatures.[13]
Q2: Are there any known interactions between diphenhydramine and common excipients?
A2: Yes, diphenhydramine can interact with excipients, especially under stress conditions like high temperature and humidity or UV/VIS light.[4]
Quantitative Data: Solubility of Diphenhydramine Hydrochloride
Table 3: Solubility of Diphenhydramine Hydrochloride in Various Solvents
| Solvent | Solubility (approx. mg/mL) | Reference |
| Ethanol | 30 | [1][3] |
| DMSO | 20 | [1][3] |
| Dimethylformamide | 10 | [1][3] |
| PBS (pH 7.2) | 10 | [1][3] |
Section 4: Biochemical and In Vitro Interactions
This section provides information on the interaction of diphenhydramine in biochemical assays and in vitro systems.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are involved in the metabolism of diphenhydramine?
A1: The primary metabolism of diphenhydramine, specifically N-demethylation, is mediated by several cytochrome P450 enzymes. CYP2D6 is the high-affinity isozyme, while CYP1A2, CYP2C9, and CYP2C19 are considered low-affinity components.[14][15]
Q2: Can diphenhydramine inhibit CYP enzymes?
A2: Yes, diphenhydramine is not only a substrate but also a potent inhibitor of CYP2D6.[14][16] This can lead to drug-drug interactions when co-administered with other drugs that are metabolized by CYP2D6.[16]
Experimental Protocol: In Vitro Diphenhydramine Metabolism using Human Liver Microsomes
This protocol outlines a general procedure to study the metabolism of diphenhydramine in vitro.
1. Reagents and Materials:
-
Human liver microsomes (HLMs)
-
Diphenhydramine
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Specific CYP inhibitors (e.g., quinidine for CYP2D6) to identify the contribution of individual enzymes.
2. Incubation Procedure:
-
Pre-warm a mixture of HLMs, diphenhydramine, and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
For inhibitor studies, pre-incubate the microsomes and inhibitor before adding diphenhydramine.
3. Sample Processing:
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Collect the supernatant for analysis.
4. Analysis:
-
Analyze the supernatant for the disappearance of diphenhydramine and the formation of its metabolites (e.g., N-desmethyldiphenhydramine) using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the rate of metabolism.
-
In inhibition studies, compare the rate of metabolism in the presence and absence of the inhibitor to determine the contribution of the specific CYP isozyme.
Visualizations
Caption: Photocatalytic degradation pathways of diphenhydramine.
Caption: Workflow for troubleshooting common HPLC issues.
Caption: Logic of diphenhydramine interference in immunoassays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Interference of diphenhydramine with the EMIT II immunoassay for propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A case of diphenhydramine intoxication showing prolonged false positive tricyclic antidepressant in the urine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. jsmcentral.org [jsmcentral.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. jwatch.org [jwatch.org]
Technical Support Center: Accounting for Diphenhydramine's Anticholinergic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the anticholinergic effects of diphenhydramine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of diphenhydramine's anticholinergic effect?
A1: Diphenhydramine exerts its anticholinergic effects primarily by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] While it is well-known as a first-generation histamine H1 receptor antagonist (or more accurately, an inverse agonist), its ability to cross the blood-brain barrier and block mAChRs contributes significantly to its side-effect profile, including dry mouth, urinary retention, tachycardia, and cognitive impairments.[1][2][3]
Q2: How does diphenhydramine's affinity for muscarinic receptors compare to its affinity for histamine H1 receptors?
A2: Diphenhydramine is a potent H1 receptor antagonist but also possesses significant affinity for muscarinic receptors.[4][5] Its affinity for muscarinic receptors is generally lower than for H1 receptors, but it is potent enough to cause clinically relevant anticholinergic effects.[5][6] For example, the binding affinity (Ki) for M1 muscarinic receptors has been reported in the nanomolar range, which is comparable to its H1 receptor affinity in some assays.[7] The rank order of selectivity for histamine over muscarinic receptors is lower for diphenhydramine compared to second-generation antihistamines like cetirizine and fexofenadine.[5]
Q3: Can the sedative effects of diphenhydramine be distinguished from its anticholinergic-induced cognitive impairment?
A3: While both effects originate in the central nervous system (CNS), they are mediated by different receptors. Sedation is primarily caused by the blockade of H1 receptors in the brain.[1][8] Cognitive impairment, including memory loss and confusion, is largely attributed to the blockade of muscarinic acetylcholine receptors, which are crucial for learning and memory processes.[9][10] In experimental designs, co-administration of a peripherally restricted H1 antagonist could help isolate central anticholinergic effects, although finding a perfect tool compound is challenging. Furthermore, specific cognitive tests may be more sensitive to cholinergic deficits than generalized sedation.[10]
Q4: What are the known cardiovascular effects related to diphenhydramine's anticholinergic activity?
A4: The anticholinergic activity of diphenhydramine can lead to cardiovascular side effects such as tachycardia (increased heart rate) and palpitations.[11][12] This is due to the blockade of M2 muscarinic receptors in the heart, which normally mediate a decrease in heart rate upon acetylcholine stimulation.[13] At toxic doses, diphenhydramine can also block cardiac sodium and potassium channels, leading to more severe effects like QRS widening, QT prolongation, and potentially fatal arrhythmias like torsades de pointes.[3][14]
Troubleshooting Experimental Design
Issue 1: High variability in animal behavioral studies after diphenhydramine administration.
-
Possible Cause: Diphenhydramine can cause paradoxical CNS stimulation (agitation, restlessness) in some individuals, particularly at higher doses, instead of the expected sedation.[14] This can lead to inconsistent behavioral outcomes.
-
Troubleshooting Steps:
-
Conduct a thorough dose-response study: Establish a clear dose-response curve for the desired anticholinergic effect (e.g., memory impairment) versus undesired effects (e.g., excessive sedation or hyperactivity) in your specific animal model and strain.
-
Control for Route and Timing of Administration: The oral bioavailability of diphenhydramine is 40-60%, with peak plasma concentrations occurring 2-3 hours after administration.[14] Intraperitoneal (i.p.) or intravenous (i.v.) routes will have different pharmacokinetics. Ensure consistent administration protocols.
-
Monitor for Confounding Behaviors: Videorecord behavioral tests to score for competing behaviors like hyperactivity or excessive grooming, which could interfere with performance on cognitive tasks.
-
Issue 2: Schild plot analysis yields a slope significantly different from unity (1.0).
-
Possible Cause: A Schild plot slope other than 1.0 suggests that the antagonism is not simple, competitive, and reversible. This can occur for several reasons. Some studies have noted that diphenhydramine can produce "atypical" Schild plots in certain tissues.[15]
-
Troubleshooting Steps:
-
Verify Equilibrium Conditions: Ensure that the tissue has been incubated with diphenhydramine for a sufficient duration to reach equilibrium before adding the agonist (e.g., acetylcholine). Insufficient incubation time can lead to an underestimation of antagonist potency and affect the Schild plot slope.[5]
-
Consider Multiple Receptor Subtypes: The tissue being studied may express multiple muscarinic receptor subtypes (M1-M5) for which diphenhydramine has different affinities. This can result in a complex interaction that deviates from a simple competitive model.
-
Evaluate for Non-Competitive Antagonism: While considered a competitive antagonist, at high concentrations or in certain systems, other mechanisms could be at play. Evaluate if increasing concentrations of diphenhydramine depress the maximum response to the agonist, which is a hallmark of non-competitive antagonism.
-
Issue 3: Inconsistent results in in vitro receptor binding assays.
-
Possible Cause: Non-specific binding of the radioligand or diphenhydramine to filters, tubes, or tissue preparations can obscure specific binding results.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure the assay buffer contains an appropriate blocking agent (e.g., bovine serum albumin, BSA) to minimize non-specific binding to surfaces.
-
Determine Optimal Incubation Time and Temperature: Characterize the binding kinetics to ensure the assay is run at equilibrium.
-
Use a High-Affinity Radioligand: Employ a well-characterized, high-affinity radioligand for the target muscarinic receptor (e.g., [3H]N-methylscopolamine) to maximize the specific binding window over non-specific binding.[7]
-
Confirm Compound Purity: Verify the purity and concentration of your diphenhydramine stock solution, as degradation or incorrect concentration can lead to erroneous affinity estimates.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of Diphenhydramine
| Receptor Target | Species | Assay Type | Ki Value (nM) | Reference(s) |
| Histamine H1 Receptor | Human | Radioligand Binding | 8.1 - 11.75 | [7] |
| Muscarinic Acetylcholine Receptor M1 | Human | Radioligand Binding | 83 | [7] |
| Muscarinic Acetylcholine Receptor M2 | Human | Radioligand Binding | 204 | [7] |
| Muscarinic Acetylcholine Receptor M3 | Human | Radioligand Binding | 151 | [7] |
| Muscarinic Acetylcholine Receptor M4 | Human | Radioligand Binding | 120 | [7] |
| Muscarinic Acetylcholine Receptor M5 | Human | Radioligand Binding | 229 | [7] |
| Muscarinic Receptors (Cerebral Cortex) | Bovine | Radioligand Binding | 130 | [16] |
| Muscarinic Receptors (Gland Cells) | Feline | Functional (Secretion) | ~600 | [5] |
Note: Ki values can vary significantly based on the specific assay conditions, tissue preparation, and radioligand used.
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of diphenhydramine for muscarinic acetylcholine receptors.
-
Tissue Preparation:
-
Homogenize tissue known to express muscarinic receptors (e.g., bovine or rat cerebral cortex) in ice-cold 50 mM Tris-HCl buffer.[16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C until use.[16]
-
-
Assay Procedure:
-
Set up assay tubes containing:
-
Fixed volume of membrane preparation.
-
A fixed concentration of a suitable muscarinic radioligand (e.g., [3H]N-Methylscopolamine, [3H]QNB) at a concentration near its Kd value.
-
Increasing concentrations of unlabeled diphenhydramine (typically spanning 6-8 orders of magnitude).
-
Assay Buffer (e.g., 50 mM Tris-HCl) to a final fixed volume.
-
-
Total Binding Tubes: Contain membranes and radioligand only.
-
Non-specific Binding (NSB) Tubes: Contain membranes, radioligand, and a saturating concentration of a potent unlabeled muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate all tubes at a set temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Termination and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percent specific binding as a function of the log concentration of diphenhydramine.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Protocol 2: Schild Analysis for Antagonism in an Isolated Tissue Bath
This protocol describes the use of an isolated tissue preparation (e.g., guinea pig ileum) to characterize the competitive antagonism of diphenhydramine at functional muscarinic receptors.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the tissue by gently flushing the lumen with physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Cut the ileum into segments (e.g., 2-3 cm long) and mount one end to a fixed hook and the other to an isometric force transducer in an organ bath containing the gassed physiological solution at 37°C.[17]
-
Allow the tissue to equilibrate under a small resting tension (e.g., 1 g) for at least 60 minutes, with regular washes every 15 minutes.
-
-
Generating Control Curve:
-
Perform a cumulative concentration-response curve for an agonist like acetylcholine (ACh). Start with a low concentration and increase it stepwise (e.g., by half-log increments) after the response to the previous concentration has stabilized.[17]
-
Continue until a maximal contraction is achieved.
-
Wash the tissue repeatedly until it returns to the baseline resting tension.
-
-
Generating Curves in the Presence of Antagonist:
-
Introduce a fixed, known concentration of diphenhydramine into the bath and allow it to incubate with the tissue for a predetermined equilibrium period (e.g., 30-60 minutes).
-
In the continued presence of diphenhydramine, repeat the cumulative concentration-response curve for ACh. The curve should be shifted to the right.
-
Wash the tissue extensively to remove both agonist and antagonist.
-
Repeat this process with several increasing concentrations of diphenhydramine.
-
-
Data Analysis (Schild Plot):
-
For each concentration of diphenhydramine, calculate the Dose Ratio (DR). The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis versus the negative log of the molar concentration of diphenhydramine (-log[B]) on the x-axis.
-
Perform a linear regression on the data points.
-
Interpretation: For a simple, competitive antagonist, the slope of the line should not be significantly different from 1.0. The x-intercept of the regression line provides the pA2 value, which is the negative log of the antagonist's dissociation constant (Kb).[6][18]
-
Visualizations
Caption: Normal signaling pathway of acetylcholine at Gq-coupled muscarinic receptors.
Caption: Diphenhydramine competitively blocks the muscarinic receptor, preventing signaling.
References
- 1. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenhydramine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. mdpi.com [mdpi.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. drugs.com [drugs.com]
- 13. publicwebuploads.uwec.edu [publicwebuploads.uwec.edu]
- 14. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 15. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solved can someone explain what is action of diphenhydramine | Chegg.com [chegg.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating H1 Receptor Blockade by Diphenhydramine: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro methods for validating the histamine H1 receptor (H1R) blocking activity of Diphenhydramine, a first-generation antihistamine.[1] It includes detailed experimental protocols and comparative data against other H1 receptor antagonists, offering a comprehensive resource for researchers in pharmacology and drug discovery. Diphenhydramine acts as an inverse agonist at the H1 receptor and is known to cross the blood-brain barrier, leading to sedative effects.[2][3]
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4][5] Upon activation by histamine, this pathway initiates a signaling cascade leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses, including smooth muscle contraction and increased vascular permeability.[4][6][7]
Caption: H1 Receptor Signaling Pathway and Blockade by Diphenhydramine.
In Vitro Validation Methods
The blockade of the H1 receptor by antagonists like Diphenhydramine can be quantitatively assessed using several robust in vitro assays. The two primary methods are radioligand binding assays and functional cell-based assays such as calcium flux measurement.
-
Radioligand Binding Assays : These assays are considered the gold standard for determining the affinity of a compound for a specific receptor.[8] They directly measure the binding of a radiolabeled ligand to the receptor. In a competitive binding format, various concentrations of an unlabeled compound (e.g., Diphenhydramine) compete with a fixed concentration of a radiolabeled H1R antagonist (e.g., [3H]-mepyramine) for binding to membranes from cells expressing the human H1 receptor.[9][10] The assay quantifies the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity constant (Ki).[11]
-
Calcium Flux Assays : This is a functional assay that measures the downstream effect of H1 receptor activation.[12] Cells engineered to express the H1 receptor are loaded with a calcium-sensitive fluorescent dye. When histamine is added, H1R activation leads to a measurable increase in intracellular calcium, resulting in a change in fluorescence.[4][13] An antagonist's potency is determined by its ability to inhibit this histamine-induced calcium flux. This method provides valuable information on the functional antagonism of the compound.[5]
Comparative Performance of H1 Receptor Antagonists
The following table summarizes the in vitro binding affinities (Ki) and/or potencies (IC50) of Diphenhydramine compared to other first and second-generation antihistamines at the human H1 receptor. Second-generation antihistamines were developed to have greater specificity for peripheral H1 receptors and reduced ability to cross the blood-brain barrier, resulting in less sedation.[14][15]
| Compound | Generation | Type | In Vitro Metric | Value (nM) | Citation(s) |
| Diphenhydramine | First | Antagonist/Inverse Agonist | pIC50: 6.19 (IC50) | 647 | [16] |
| Promethazine | First | Antagonist | Ki | 1.4 | [17] |
| Cetirizine | Second | Antagonist | Ki | ~6 | [18] |
| Loratadine | Second | Antagonist | - | Data not readily available | |
| Fexofenadine | Second | Antagonist | - | Data not readily available | |
| Levocetirizine | Second | Antagonist | Ki | 3 | [18] |
Experimental Protocols
Radioligand Competitive Binding Assay Protocol
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the H1 receptor.[8][10][19]
Objective: To determine the Ki of Diphenhydramine for the human H1 receptor.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells stably transfected with the human H1 receptor.[9]
-
Radioligand: [3H]-mepyramine (a common H1R radioligand).
-
Test Compound: Diphenhydramine.
-
Non-specific Binding Control: A high concentration of an unlabeled H1R antagonist (e.g., 10 µM Mianserin).[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/C filters pre-soaked in polyethyleneimine (PEI).[19]
-
Scintillation Cocktail & Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add increasing concentrations of Diphenhydramine (e.g., 10⁻¹² M to 10⁻⁴ M) to the appropriate wells.[11]
-
Control Wells:
-
Total Binding: Add assay buffer only (no competing compound).
-
Non-specific Binding: Add the non-specific binding control compound.
-
-
Radioligand Addition: Add a fixed concentration of [3H]-mepyramine (typically near its Kd value, e.g., 1-5 nM) to all wells.[11]
-
Membrane Addition: Add the H1R-expressing cell membranes (e.g., 10-20 µg protein/well) to initiate the binding reaction.[19]
-
Incubation: Incubate the plate for a set time (e.g., 60-240 minutes) at a controlled temperature (e.g., 25-30°C) to reach binding equilibrium.[10][19]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the GF/C filters to separate bound and free radioligand. Wash the filters multiple times with ice-cold wash buffer.[19]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Diphenhydramine to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][16]
-
Calcium Flux Assay Protocol
This protocol outlines a functional assay to measure the inhibition of histamine-induced calcium mobilization.[5][13]
Objective: To determine the functional potency of Diphenhydramine in blocking H1 receptor-mediated signaling.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human H1 receptor.[5][12]
-
Agonist: Histamine.
-
Antagonist: Diphenhydramine.
-
Fluorescent Calcium Indicator: Indo-1 AM or an equivalent calcium-sensitive dye.[13]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescence Plate Reader or Flow Cytometer.
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye (e.g., 1.5 µM Indo-1 AM) in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.[13]
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.[13]
-
Compound Pre-incubation: Add various concentrations of Diphenhydramine to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) into the wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Determine the percentage of inhibition of the histamine response at each concentration of Diphenhydramine.
-
Plot the percentage of inhibition against the log concentration of Diphenhydramine to calculate the IC50 value, representing its functional potency.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and validating an H1 receptor antagonist in vitro.
Caption: In Vitro Workflow for H1R Antagonist Validation.
References
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. bu.edu [bu.edu]
- 14. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 16. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Promethazine - Wikipedia [en.wikipedia.org]
- 18. Cetirizine - Wikipedia [en.wikipedia.org]
- 19. giffordbioscience.com [giffordbioscience.com]
Assessing the Specificity of Diphenhydramine in a Multi-Receptor System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the receptor specificity of Diphenhydramine, a first-generation antihistamine. By comparing its binding affinity and functional activity with second and third-generation alternatives, this document aims to offer valuable insights for research and drug development. The information is supported by experimental data and detailed methodologies.
Receptor Binding Affinity: A Comparative Analysis
Diphenhydramine is well-known for its potent antagonism of the histamine H1 receptor, which underlies its therapeutic efficacy in allergic conditions. However, its clinical utility is often limited by a broad range of off-target effects, primarily due to its significant affinity for other receptor systems. This lack of specificity is a defining characteristic of first-generation antihistamines. In contrast, second and third-generation agents, such as Cetirizine and Fexofenadine, were developed to have a much higher selectivity for the H1 receptor, thereby reducing undesirable side effects.
The following tables summarize the binding affinities (Ki values in nM) of Diphenhydramine and its alternatives at various physiologically relevant receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinity (Ki, nM) at Histamine and Muscarinic Receptors
| Receptor | Diphenhydramine | Cetirizine | Fexofenadine |
| Histamine H1 | 14.08 | ~6 | ~10 |
| Muscarinic M1 | 210 | >10,000 | >10,000 |
| Muscarinic M2 | 130 | >10,000 | >10,000 |
| Muscarinic M3 | 240 | >10,000 | >10,000 |
| Muscarinic M4 | 112 | >10,000 | >10,000 |
| Muscarinic M5 | 260 | >10,000 | >10,000 |
Table 2: Comparative Binding Affinity (Ki, nM) at Adrenergic, Serotonergic, and Dopaminergic Receptors
| Receptor | Diphenhydramine | Cetirizine | Fexofenadine |
| Alpha-1 Adrenergic | 430 | >10,000 | >10,000 |
| Alpha-2 Adrenergic | 7,600 | >10,000 | >10,000 |
| Serotonin 5-HT2A | 370 | >10,000 | >10,000 |
| Dopamine D2 | 2,100 | >10,000 | >10,000 |
| Norepinephrine Transporter (NET) | 130 | Not Reported | Not Reported |
| Serotonin Transporter (SERT) | 1,800 | Not Reported | Not Reported |
As evidenced by the data, Diphenhydramine exhibits significant affinity for all five subtypes of muscarinic acetylcholine receptors, which is consistent with its well-documented anticholinergic side effects such as dry mouth, urinary retention, and cognitive impairment. Furthermore, its interaction with adrenergic and serotonergic receptors, as well as neurotransmitter transporters, contributes to its complex pharmacological profile and potential for central nervous system side effects.
In stark contrast, Cetirizine and Fexofenadine demonstrate a remarkably high degree of selectivity for the histamine H1 receptor. Their affinity for the muscarinic, adrenergic, and serotonergic receptors is several orders of magnitude lower than that of Diphenhydramine, explaining their favorable side-effect profile and non-sedating properties.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of these binding affinities, it is essential to consider the downstream signaling pathways activated by these receptors.
Validating Diphenhydramine as a Negative Control: A Critical Assessment for Researchers
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate negative control is a cornerstone of robust experimental design, ensuring that observed effects are attributable to the specific variable being tested and not to confounding factors. Diphenhydramine, a first-generation antihistamine, is often considered as a negative control in studies involving histamine H1 receptor signaling. However, its well-documented off-target effects warrant a critical evaluation of its suitability. This guide provides a comprehensive comparison of Diphenhydramine's pharmacological profile against the ideal characteristics of a negative control, supported by experimental data, to aid researchers in making informed decisions.
The Ideal Negative Control vs. The Pharmacological Reality of Diphenhydramine
An ideal negative control should be structurally similar to the experimental compound but lack its specific biological activity. It should not interact with the target pathway or induce any off-target effects that could influence the experimental outcome. As we will explore, Diphenhydramine often fails to meet these criteria.
Pharmacological Profile of Diphenhydramine
Diphenhydramine's primary mechanism of action is as an inverse agonist at the histamine H1 receptor, competitively blocking the effects of histamine.[1][2] However, its therapeutic and side effects are also mediated by its activity at other receptors and channels.
Key Off-Target Activities:
-
Antimuscarinic (Anticholinergic) Activity: Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors.[1][3] This activity is responsible for many of its side effects, such as dry mouth, blurred vision, and urinary retention.
-
Sodium Channel Blockade: It acts as an intracellular sodium channel blocker, which contributes to its local anesthetic properties.[1]
-
Serotonin Reuptake Inhibition: Diphenhydramine has been shown to inhibit the reuptake of serotonin.[3]
-
Modulation of Other Neurotransmitter Systems: It has been implicated in affecting dopamine, norepinephrine, and opioid neurotransmitter systems.[1]
Impact on Specific Signaling Pathways: Why Diphenhydramine is Often Unsuitable as a Negative Control
Due to its broad pharmacological profile, Diphenhydramine can interfere with numerous signaling pathways, making it an inappropriate negative control for a wide range of studies.
G-Protein Coupled Receptor (GPCR) Signaling
Given its potent antagonism of both histamine H1 and muscarinic acetylcholine receptors, both of which are GPCRs, using Diphenhydramine as a negative control in studies of other GPCRs is highly problematic. It cannot be assumed to be inert in any system where muscarinic receptors are expressed.
STAT3/MCL-1 Signaling Pathway
Research has demonstrated that Diphenhydramine can induce apoptosis in melanoma cells by suppressing the STAT3/MCL-1 survival signaling pathway.[4] This finding makes it an unsuitable negative control for any investigation involving this critical cancer-related pathway.
JNK Signaling Pathway
Studies have shown that Diphenhydramine can enhance apoptosis in eosinophils by activating the c-Jun N-terminal kinase (JNK) pathway.[5] Therefore, it should be avoided as a negative control in studies of apoptosis, inflammation, or stress responses where the JNK pathway is of interest.
Quantitative Data on Diphenhydramine's Off-Target Effects
The following table summarizes key findings related to Diphenhydramine's off-target effects.
| Pathway/Target | Cell Type/System | Observed Effect of Diphenhydramine | Implication for Use as Negative Control | Reference |
| Muscarinic Acetylcholine Receptors | Various | Potent competitive antagonist. | Unsuitable for studies involving GPCRs, neurotransmission, or systems where cholinergic signaling is active. | [1][3] |
| STAT3/MCL-1 Pathway | Melanoma Cells | Downregulation of STAT3 phosphorylation and MCL-1 expression, leading to apoptosis. | Unsuitable for studies on cancer, cell survival, and apoptosis. | [4] |
| JNK Pathway | Eosinophils | Activation of JNK, leading to enhanced apoptosis. | Unsuitable for studies on apoptosis, inflammation, and stress signaling. | [5] |
| Intracellular Sodium Channels | Neuronal and other excitable cells | Blockade of sodium channels. | Unsuitable for studies on neuronal activity, cardiac function, and local anesthesia. | [1] |
Experimental Protocols
While no studies were found that explicitly validate Diphenhydramine as a negative control and provide a detailed protocol for this purpose, a general protocol for validating a negative control is provided below. This protocol can be adapted to test the suitability of any compound, including Diphenhydramine, for a specific experimental system.
General Protocol for Validating a Negative Control in a Cell-Based Signaling Assay
1. Objective: To determine if a candidate negative control compound has any effect on the basal activity of the signaling pathway of interest or on the cellular system in general.
2. Materials:
- Cell line expressing the target of interest.
- Cell culture medium and supplements.
- Candidate negative control (e.g., Diphenhydramine).
- Vehicle control (e.g., DMSO, saline).
- Positive control agonist for the pathway of interest.
- Assay reagents for measuring pathway activation (e.g., cAMP assay kit, reporter gene assay system, phospho-specific antibodies).
- Cell viability assay kit (e.g., MTT, CellTiter-Glo).
3. Methods:
4. Data Analysis:
Visualizing the Problem: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the complexities of using Diphenhydramine as a negative control.
References
- 1. Evaluation of the vehicle effect on release of diphenhydramine hydrochloride from topical formulations: in vitro and in vivo preliminary studies [iris.uniss.it]
- 2. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: A meta-analysis [ouci.dntb.gov.ua]
- 3. aboutlawsuits.com [aboutlawsuits.com]
- 4. Treating Diphenhydramine Overdose: A Literature Review of Currently Available Treatment Methods [ouci.dntb.gov.ua]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
Quantitative comparison of Diphenhydramine's effects on different cell lines
For Immediate Release
This guide provides a quantitative comparison of the effects of Diphenhydramine (DPH) on various cell lines, compiled for researchers, scientists, and drug development professionals. The data presented herein summarizes the cytotoxic and pro-apoptotic effects of DPH, offering insights into its potential as an anti-cancer agent. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.
Quantitative Effects of Diphenhydramine on Cell Viability and Apoptosis
Diphenhydramine has demonstrated selective cytotoxicity against various cancer cell lines, with minimal effects on normal cells. The following tables summarize the key quantitative findings from multiple studies.
Table 1: Cytotoxic Effects of Diphenhydramine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but dose-dependent inhibition of proliferation observed. | [1][2] |
| A2058 | Melanoma | Not explicitly stated, but cytotoxic against all melanoma cell lines tested. | |
| A375.S2 | Melanoma | Not explicitly stated, but cytotoxic against all melanoma cell lines tested. | |
| MDA-MB-435S | Melanoma | Not explicitly stated, but cytotoxic against all melanoma cell lines tested. | |
| B16-F10 | Murine Melanoma | Not explicitly stated, but cytotoxic against all melanoma cell lines tested. | |
| Ovarian Cancer Cell Lines (panel of 13) | Ovarian Cancer | Sensitizes cells to cisplatin, but standalone IC50 not provided. | |
| Other Cancer Cell Lines (panel of 14 including neuroblastoma, lung, and testicular cancer) | Various | Enhances cisplatin-induced DNA platination, but standalone IC50 not provided. |
Table 2: Pro-Apoptotic Effects of Diphenhydramine
| Cell Line | Cancer Type | DPH Concentration (µg/mL) | Apoptosis Induction (% of Annexin V positive cells) | Citation |
| A2058 | Melanoma | 50 | 33.10 ± 2.12% | |
| A375.S2 | Melanoma | 100 | 30.36 ± 2.68% | |
| PANC-1 | Pancreatic Cancer | Dose-dependent | Induction of apoptosis observed, confirmed by sub-G0/G1 peak. | [1][2] |
| Normal Human Melanocytes (HMC) | Normal | 0-100 | Refractory to DPH-elicited cell death. |
Signaling Pathways Modulated by Diphenhydramine
Diphenhydramine has been shown to induce apoptosis in cancer cells by modulating key signaling pathways.
STAT3/MCL-1 Signaling Pathway
In melanoma cell lines, Diphenhydramine has been demonstrated to suppress the STAT3/MCL-1 survival signaling pathway. DPH attenuates the activation of STAT3, leading to the downregulation of the anti-apoptotic protein MCL-1. This impairment of the STAT3-mediated induction of MCL-1 is a crucial mechanism for DPH-induced apoptosis in melanoma cells.
References
Head-to-head comparison of Diphenhydramine vs. Loratadine in preclinical models
An objective analysis of two generations of H1 receptor antagonists in preclinical models, providing key experimental data and mechanistic insights for researchers in pharmacology and drug development.
This guide provides a detailed comparative analysis of Diphenhydramine and Loratadine, archetypal first and second-generation H1 antihistamines, respectively. The fundamental difference between these two compounds, namely the sedative profile of Diphenhydramine versus the non-sedating nature of Loratadine, is rooted in their distinct physicochemical properties that govern their ability to cross the blood-brain barrier. This comparison summarizes key preclinical data on their mechanism of action, receptor affinity, central nervous system effects, and antihistaminic potency, supported by detailed experimental protocols.
Mechanism of Action: Targeting the Histamine H1 Receptor
Both Diphenhydramine and Loratadine exert their primary effects by acting as inverse agonists at the Histamine H1 receptor.[1][2] Histamine binding to this G-protein coupled receptor (GPCR) activates the Gq/11 signaling cascade, leading to the downstream release of intracellular calcium and the activation of protein kinase C (PKC), culminating in allergic and inflammatory responses. These responses include smooth muscle contraction, increased capillary permeability, and sensory nerve stimulation.[3]
Diphenhydramine, a first-generation agent, not only blocks H1 receptors but also exhibits significant antagonist activity at muscarinic acetylcholine receptors, which contributes to its side effects like dry mouth and urinary retention.[1][4] In contrast, Loratadine is highly selective for peripheral H1 receptors, with negligible affinity for other receptors, thereby offering a more targeted therapeutic action.[5][6]
Pharmacodynamics: A Tale of Two Profiles
The preclinical pharmacodynamic properties reveal the core differences between Diphenhydramine and Loratadine, particularly concerning their central nervous system (CNS) effects.
Receptor Binding Affinity & CNS Penetration
While both drugs target the H1 receptor, their affinity and, more importantly, their ability to access central H1 receptors differ significantly. Diphenhydramine readily crosses the blood-brain barrier (BBB), leading to high H1 receptor occupancy (H1RO) in the brain, which is directly correlated with sedation and cognitive impairment.[7][8] In contrast, Loratadine is a substrate of the P-glycoprotein (Pgp) efflux transporter at the BBB, which actively limits its brain penetration.[9][10] This results in low H1RO and a non-sedating profile at standard therapeutic doses.[6][11]
| Parameter | Diphenhydramine (First-Generation) | Loratadine (Second-Generation) | Reference |
| H1 Receptor Affinity (Ki, nM) | Potent (specific values vary across studies) | 231 | [12] |
| Blood-Brain Barrier (BBB) Crossing | Readily crosses | Limited penetration; Pgp efflux substrate | [7][9][10] |
| Brain H1 Receptor Occupancy (H1RO) | High (≥50%) | Low (~11-14%) | [11][13][14] |
| Primary CNS Effect | Sedation, Cognitive Impairment | Non-sedating | [6][8][15] |
| Anticholinergic Activity | Potent | Negligible | [1][16] |
Antihistaminic & Anti-inflammatory Efficacy
In peripheral models of allergic response, both compounds demonstrate efficacy. However, some preclinical studies suggest Diphenhydramine can be a more potent inhibitor of histamine-induced effects in certain tissues, which may be attributed to its broader pharmacological profile.
An in vitro study on isolated rabbit trachea found that Diphenhydramine was a more potent inhibitor of histamine-induced smooth muscle contractions compared to Loratadine.[17][18] Similarly, in vivo animal models have been used to demonstrate the antihistaminic and antiallergic effects of both drug classes. For instance, desloratadine, the active metabolite of loratadine, was found to be 2.5 to 4 times more potent than loratadine in protecting guinea pigs against histamine-induced lethality.[19][20]
| Preclinical Model | Diphenhydramine | Loratadine | Reference |
| Histamine-Induced Tracheal Contraction (Rabbit, in vitro) | Inhibition of amplitude: 0.0% to 100% | Inhibition of amplitude: 6.5% to 76.82% | [17][18] |
| Histamine-Induced Paw Edema (Mouse, in vivo) | Effective | Effective (Desloratadine more potent) | [19] |
| Histamine-Induced Bronchospasm (Monkey, in vivo) | Effective | Effective | [19][21] |
| Histamine-Induced Lethality (Guinea Pig, in vivo) | Effective | Effective (Desloratadine more potent) | [19] |
Comparative Pharmacokinetics
The pharmacokinetic profiles of Diphenhydramine and Loratadine also show key differences, particularly in their metabolism and duration of action. Loratadine is rapidly metabolized to an active metabolite, desloratadine, which has a longer half-life and contributes significantly to the drug's overall effect.[5][21]
| Parameter | Diphenhydramine | Loratadine | Reference |
| Bioavailability | 40-60% | ~100% (Extensive first-pass metabolism) | [1][2] |
| Protein Binding | 98-99% | 97-99% | [1][2] |
| Metabolism | Liver (CYP2D6) | Liver (CYP3A4, CYP2D6) to active desloratadine | [1][5] |
| Elimination Half-life | 2.4–13.5 hours | ~8 hours (Metabolite: ~27 hours) | [1][2] |
| Time to Peak Plasma (Tmax) | ~2-3 hours | ~1-2 hours (Metabolite: ~3-4 hours) | [1][5] |
Key Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to compare Diphenhydramine and Loratadine.
Protocol 1: Histamine-Induced Contraction of Isolated Tracheal Smooth Muscle
This in vitro assay assesses the direct antihistaminic effect on airway smooth muscle.
-
Animal Model: Healthy adult rabbits.
-
Tissue Preparation:
-
Rabbits are euthanized, and the trachea is immediately excised and placed in Krebs bicarbonate solution.
-
The trachea is cleaned of connective tissue, and tracheal rings are prepared.
-
Rings are suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A standard dose of histamine is added to the bath to induce a stable contraction, which is recorded using an isometric force transducer connected to a polygraph.
-
The tissue is washed and allowed to return to baseline.
-
The tissue is pre-incubated with varying concentrations of Diphenhydramine or Loratadine.
-
The standard dose of histamine is added again, and the resulting contraction is recorded.
-
-
Data Analysis: The percentage inhibition of the histamine-induced contraction by each drug concentration is calculated to determine potency (e.g., IC50).
Protocol 2: In Situ Brain Perfusion for BBB Penetration
This technique measures the rate of drug entry into the brain.
-
Animal Model: Rats.
-
Surgical Preparation:
-
The rat is anesthetized.
-
The common carotid artery is exposed and catheterized for perfusion.
-
-
Perfusion Procedure:
-
A physiological buffer containing the radiolabeled test compound (Diphenhydramine or Loratadine) is perfused through the carotid artery for a short, defined period (e.g., 30-60 seconds).
-
The perfusion is stopped, and the animal is decapitated.
-
The brain is removed, and samples from the perfused hemisphere are taken.
-
-
Data Analysis: The amount of radiolabeled compound in the brain tissue is quantified. The unidirectional transfer constant (Kin) is calculated, which represents the rate of drug uptake into the brain from the perfusate. This allows for a quantitative comparison of BBB penetration.
Conclusion
The preclinical head-to-head comparison of Diphenhydramine and Loratadine clearly delineates the evolution of antihistamine therapy. While both drugs are effective antagonists of the H1 receptor, their preclinical profiles are starkly different. Diphenhydramine is a potent, non-selective agent with high CNS penetrance, making it a useful tool for studying central histaminergic systems but also explaining its sedative and anticholinergic side effects.[7][22] Loratadine, through its selectivity and limited access to the CNS, exemplifies the successful design of a peripherally-acting antihistamine.[6] For researchers and drug developers, this comparison underscores the critical importance of physicochemical properties, like lipophilicity and interaction with efflux transporters, in determining the CNS safety profile of new chemical entities.
References
- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 2. Loratadine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diphenhydramine: It is time to say a final goodbye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cetirizine - Wikipedia [en.wikipedia.org]
- 15. Initial and steady-state effects of diphenhydramine and loratadine on sedation, cognition, mood, and psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benadryl vs. Claritin for Allergies: Differences & Side Effects [rxlist.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diphenhydramine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
A Comparative Guide to the Diphenhydramine-Based Animal Model of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the diphenhydramine-based animal model for studying cognitive impairment. It offers a detailed comparison with other established models, supported by experimental data, to assist researchers in selecting the most appropriate model for their preclinical studies.
Introduction to the Diphenhydramine Model of Cognitive Impairment
Diphenhydramine, a first-generation antihistamine with potent anticholinergic properties, is utilized to induce a state of transient cognitive dysfunction in animal models. By crossing the blood-brain barrier and blocking central muscarinic acetylcholine receptors, diphenhydramine disrupts cholinergic neurotransmission, a key process for learning and memory. This model is particularly relevant for studying age-related cognitive decline and for the initial screening of therapeutic agents designed to ameliorate cholinergic deficits.
Comparison with Alternative Models
The diphenhydramine model offers a valuable tool for cognitive research, but its suitability depends on the specific research question. Here, we compare it with the widely used scopolamine-induced amnesia model.
| Feature | Diphenhydramine Model | Scopolamine Model |
| Mechanism of Action | Primarily a histamine H1 receptor antagonist with strong anticholinergic (muscarinic receptor antagonist) effects. Also interacts with dopaminergic, serotonergic, and adrenergic systems.[1][2] | A competitive antagonist of muscarinic acetylcholine receptors (non-selective).[3] |
| Cognitive Domains Affected | Impairs memory consolidation and expression, attention, and executive function.[4] | Primarily affects short-term memory, learning, and spatial memory.[3] |
| Advantages | Readily available, cost-effective, and induces a reproducible cognitive deficit. Its multifaceted mechanism may model the more complex neurochemical imbalances seen in some cognitive disorders. | Well-established and extensively characterized model of cholinergic dysfunction. Produces robust and reliable cognitive deficits.[3] |
| Limitations | Sedative effects at higher doses can confound the interpretation of cognitive tests.[5] Its effects on multiple neurotransmitter systems can make it difficult to isolate the specific mechanisms of cognitive impairment. | Primarily models deficits in cholinergic function and may not fully recapitulate the complex pathology of neurodegenerative diseases. |
| Typical Behavioral Tests | Morris Water Maze, Passive Avoidance Test, Fear Conditioning.[1] | Morris Water Maze, Passive Avoidance Test, Radial Arm Maze. |
Experimental Protocols
Detailed methodologies for key behavioral assays used to validate the diphenhydramine model are provided below.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[6][7][8]
Objective: To evaluate the effect of diphenhydramine on spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room and the water maze for a few days prior to the experiment.
-
Drug Administration: Administer diphenhydramine (e.g., 1-3 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before the training session.
-
Acquisition Training: The animal is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. This is repeated for several trials over consecutive days.
-
Probe Trial: 24 hours after the final training session, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
Key Parameters Measured:
-
Escape Latency: The time it takes for the animal to find the hidden platform.
-
Path Length: The distance the animal swims to find the platform.
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.
Passive Avoidance Test
The passive avoidance test is used to assess fear-motivated learning and memory.[9][10][11]
Objective: To evaluate the effect of diphenhydramine on non-spatial, long-term memory.
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial (Training): The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.
-
Drug Administration: Administer diphenhydramine (e.g., 30 mg/kg, intraperitoneally) or vehicle immediately after the training session to assess its effect on memory consolidation.[1]
-
Retention Trial (Testing): 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.
Key Parameters Measured:
-
Step-through Latency: The time it takes for the animal to enter the dark compartment during the retention trial. A longer latency indicates better memory of the aversive stimulus.
-
Time in Dark Compartment: The total time spent in the dark compartment during the retention trial.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by diphenhydramine and a typical experimental workflow for validating the animal model.
Caption: Diphenhydramine's primary mechanism of cognitive impairment.
Caption: A typical experimental workflow for validating the model.
Conclusion
The diphenhydramine-based animal model of cognitive impairment serves as a practical and effective tool for investigating the complex interplay of neurotransmitter systems in learning and memory. Its established protocol and reproducible outcomes make it a valuable asset in the preclinical evaluation of nootropic and anti-amnesic compounds. Researchers should, however, carefully consider its sedative properties and multifaceted mechanism of action when designing studies and interpreting results.
References
- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Safety Operating Guide
Personal protective equipment for handling Diaphen
Essential Safety and Handling Guide for Diaphen
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (Diamiphene) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and disposal of this chemical.
Chemical Identification:
-
Name: this compound (Diamiphene)
-
Chemical Name: 2-(diethylamino)ethyl chlorodiphenylacetate hydrochloride
-
CAS Number: 902-83-0
-
Molecular Formula: C₂₀H₂₅Cl₂NO₂
Hazard Summary
While specific occupational exposure limits for this compound have not been established, its chemical structure as a chlorinated diphenyl compound suggests that it should be handled with caution. The primary hazards are expected to be skin and eye irritation, and potential toxicity if ingested or inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the recommended PPE based on the potential routes of exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin/Body | Chemical-Resistant Lab Coat and Apron | A lab coat made of a chemical-resistant material should be worn. For tasks with a higher risk of splashes, an impervious apron is recommended.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Respiratory | Full-Face Respirator with appropriate cartridges | In case of insufficient ventilation or when handling powders, a full-face respirator with organic vapor and particulate cartridges (e.g., ABEK-P3) should be used.[1] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is vital to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Procedural Steps for Handling:
-
Before starting any work, ensure all necessary PPE is available and in good condition.
-
Weigh and handle the solid form of this compound in a fume hood to avoid inhalation of dust particles.
-
When preparing solutions, add this compound slowly to the solvent to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
3. Emergency Procedures:
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain. |
| Contaminated Labware (e.g., glassware, plasticware) | Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of as hazardous waste in a designated, sealed container. |
| Spill Cleanup Material | All materials used to clean up a spill of this compound should be collected in a sealed, labeled container and disposed of as hazardous chemical waste. |
Experimental Protocols
Currently, no specific experimental protocols involving this compound were cited in the provided context. When conducting experiments with this compound, it is imperative to develop a detailed protocol that includes a risk assessment and outlines the specific safety measures to be taken at each step.
Visual Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
